2-(Pyrrolidin-3-yl)pyrazine trihydrochloride
Description
BenchChem offers high-quality 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyrazine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.3ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;;/h3-4,6-7,9H,1-2,5H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLKOYWXWDKNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Structural Profiling, Synthesis, and Applications of 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride (CAS: 1003561-82-7) has emerged as a privileged scaffold, particularly in the design of central nervous system (CNS) therapeutics and kinase inhibitors[1]. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its mechanistic role in advanced pharmacophore engineering.
Structural and Physicochemical Profiling
The compound consists of a pyrazine ring directly coupled to the C3 position of a pyrrolidine ring. The presence of three basic nitrogen atoms—one secondary amine in the pyrrolidine ring and two sp2-hybridized nitrogens in the pyrazine ring—dictates its salt form.
Under strongly acidic conditions (excess HCl), all three basic centers are protonated to form a stable trihydrochloride salt . This specific salt form is engineered to maximize aqueous solubility, prevent oxidative degradation of the secondary amine, and provide a highly stable, free-flowing powder suitable for long-term storage and high-throughput screening[2].
Quantitative Data Summary
The following tables summarize the critical physicochemical parameters and the analytical metrics required for quality assurance[3].
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| Chemical Name | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride |
| CAS Registry Number | 1003561-82-7 |
| Molecular Formula | C₈H₁₁N₃ · 3HCl (C₈H₁₄Cl₃N₃) |
| Molecular Weight | 258.58 g/mol |
| Free Base Exact Mass | 149.10 g/mol |
| Stereochemistry | Racemic (Chiral center at C3 of pyrrolidine) |
| Physical State | Solid powder |
Table 2: Analytical Validation Metrics
| Technique | Target Metric | Acceptance Criteria |
| HPLC (UV 254 nm) | Chemical Purity | ≥ 97.0% (Area Normalization) |
| LC-MS (ESI+) | Mass Confirmation | m/z 150.1 [M+H]⁺ (Free base detected) |
| ¹H NMR (D₂O) | Structural Identity | Absence of Boc peak (~1.4 ppm) |
| Titration (AgNO₃) | Chloride Content | ~41.1% (Theoretical for 3HCl) |
Synthetic Methodology & Scale-Up Protocol
To ensure high fidelity and yield, the synthesis of 2-(Pyrrolidin-3-yl)pyrazine relies on a robust Suzuki-Miyaura cross-coupling strategy followed by a controlled deprotection.
Experimental Protocol: Self-Validating Synthesis
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: Charge a reaction vessel with 1-Boc-3-pyrrolidineboronic acid pinacol ester (1.0 eq) and 2-chloropyrazine (1.1 eq).
-
Causality: The pinacol ester is selected over free boronic acid to prevent protodeboronation at elevated temperatures. The Boc protecting group is critical; it prevents the secondary amine of the pyrrolidine from poisoning the palladium catalyst via uncompetitive coordination.
-
-
Catalyst & Solvent: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.5 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).
-
Causality: Water is essential to dissolve the inorganic base, facilitating the crucial transmetalation step in the catalytic cycle.
-
-
Reaction & IPC (In-Process Control): Heat to 90°C for 12 hours under N₂.
-
Self-Validation: Before proceeding, sample the organic layer for LC-MS. The reaction is deemed complete only when the starting halide is consumed and the intermediate mass (m/z 250.1 [M+H]⁺) is dominant.
-
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate.
Step 2: Boc-Deprotection and Trihydrochloride Salt Formation
-
Cleavage: Dissolve the intermediate in a minimum volume of anhydrous 1,4-Dioxane. Slowly add 4M HCl in Dioxane (10.0 eq) at 0°C, then warm to room temperature.
-
Causality: Dioxane is specifically chosen as the solvent because the resulting highly polar trihydrochloride salt is completely insoluble in it. As the Boc group cleaves (releasing isobutylene and CO₂), the target compound precipitates. This drives the equilibrium forward via Le Chatelier’s principle.
-
-
Isolation: Stir for 4 hours. Isolate the precipitate via vacuum filtration and wash with cold diethyl ether to remove non-polar impurities.
-
Self-Validation: The protocol validates itself physically; the formation of a dense white precipitate confirms successful deprotection and salt formation, eliminating the need for tedious chromatographic purification.
-
Fig 1: Step-by-step synthetic workflow and in-process controls for the target compound.
Mechanistic Applications in Drug Discovery
The 2-(pyrrolidin-3-yl)pyrazine scaffold is not merely a structural spacer; it is an active pharmacophore element utilized in advanced drug discovery programs.
Case Study 1: Protein Kinase Modulators (Chk1 Inhibitors)
This compound is heavily cited in the development of Checkpoint Kinase 1 (Chk1) inhibitors[4]. Chk1 is a serine/threonine kinase that coordinates the DNA damage response, making it a prime target for oncology therapeutics.
-
Mechanistic Role: By derivatizing the secondary amine of the pyrrolidine ring, medicinal chemists can project the pyrazine moiety deep into the ATP-binding pocket of the kinase. The sp2 nitrogens of the pyrazine act as critical hydrogen-bond acceptors, interacting directly with the hinge region of the kinase backbone, thereby outcompeting ATP and halting uncontrolled cellular proliferation[4].
Case Study 2: Metabolic and CNS Targets
The scaffold is also integral to the synthesis of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1) inhibitors[5]. 11-beta-HSD-1 regulates glucocorticoid activation.
-
Mechanistic Role: The rigid, basic nature of the pyrrolidine-pyrazine axis improves the physicochemical properties of the resulting drug candidates. The basic amine ensures favorable aqueous solubility, while the heteroaromatic pyrazine enhances metabolic stability against cytochrome P450 oxidation, a critical requirement for CNS penetrance[1].
Fig 2: Pharmacophore integration workflow from building block to phenotypic cellular response.
References
- ChemicalBook.2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE Product Information.
- SynQuest Labs.1003561-82-7 | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride.
- J&K Scientific.2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7.
- Google Patents (CA2484209C).Protein kinase modulators and methods of use.
- Google Patents (AU2007275301A1).Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS|2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 3. CAS 1003561-82-7 | 3H31-5-4C | MDL MFCD03840080 | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride | SynQuest Laboratories [synquestlabs.com]
- 4. CA2484209C - Protein kinase modulators and methods of use - Google Patents [patents.google.com]
- 5. AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 - Google Patents [patents.google.com]
Stoichiometric Profiling and Molecular Weight Determination of 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in pharmaceutical development, ensuring the precise stoichiometric characterization of active building blocks is a non-negotiable prerequisite for downstream synthesis. 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride (CAS: 1003561-82-7) is a critical intermediate frequently utilized in the development of kinase inhibitors and neuroactive ligands. Because it possesses multiple nitrogen centers with vastly different basicities, its designation as a trihydrochloride salt requires rigorous analytical validation. This whitepaper provides an authoritative guide to the chemical logic, theoretical mass calculations, and self-validating experimental protocols necessary to confirm its molecular weight of 258.58 g/mol .
Chemical Identity and Stoichiometric Causality
The structural core of the molecule consists of a pyrrolidine ring (a cyclic secondary amine) linked to a pyrazine ring (a 1,4-diazine aromatic system). The formation of a trihydrochloride salt is directly governed by the distinct pKa values of these nitrogen atoms:
-
Pyrrolidine Nitrogen: Exhibits high basicity with a pKa of approximately 11.2 . It is readily protonated even in mildly acidic conditions.
-
Pyrazine Nitrogens: The aromatic nitrogens are significantly less basic, with the first protonation occurring around a pKa of 0.65, and the second requiring strongly acidic conditions .
The Causality of the Tri-Salt: To maximize aqueous solubility and prevent oxidative degradation of the free base during storage, manufacturers synthesize the compound in the presence of excess anhydrous hydrochloric acid (e.g., HCl in dioxane). This forces the protonation of all three nitrogen centers, yielding the stable trihydrochloride form .
Fig 1: Protonation logic of 2-(Pyrrolidin-3-yl)pyrazine forming the trihydrochloride salt.
Quantitative Mass Data and Stoichiometric Variations
To empirically validate the compound, we must first establish the theoretical mass contributions of its empirical formula: C8H11N3 · 3HCl (or C8H14Cl3N3).
Table 1: Atomic Composition and Mass Contribution
| Element | Atomic Mass ( g/mol ) | Quantity | Total Mass Contribution ( g/mol ) |
| Carbon (C) | 12.011 | 8 | 96.088 |
| Hydrogen (H) | 1.008 | 14 | 14.112 |
| Nitrogen (N) | 14.007 | 3 | 42.021 |
| Chlorine (Cl) | 35.450 | 3 | 106.350 |
| Total Molecular Weight | - | - | 258.571 (Reported as 258.58) |
Because the pyrazine ring is weakly basic, incomplete protonation during manufacturing can lead to mixtures of mono-, di-, and trihydrochloride salts. Table 2 illustrates why orthogonal testing is required to verify the 258.58 g/mol molecular weight .
Table 2: Stoichiometric Mass Variations and Chloride Content
| Salt Form | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical Chloride (Wt %) |
| Free Base | C8H11N3 | 149.20 | 0.00% |
| Monohydrochloride | C8H11N3 · HCl | 185.66 | 19.09% |
| Dihydrochloride | C8H11N3 · 2HCl | 222.12 | 31.92% |
| Trihydrochloride | C8H11N3 · 3HCl | 258.58 | 41.13% |
Analytical Methodologies: Self-Validating Protocols
To definitively prove the molecular weight, a dual-assay approach is required. Mass spectrometry confirms the intact free base, while argentometric titration quantifies the exact counterion stoichiometry.
Fig 2: Orthogonal analytical workflow validating molecular weight and stoichiometry.
Protocol A: LC-MS/MS Confirmation of the Free Base
Causality: The choice of Electrospray Ionization in positive mode (ESI+) is dictated by the basicity of the pyrrolidine ring. ESI+ effectively protonates the free base while simultaneously stripping away the non-covalent chloride counterions during the desolvation process. This allows for the unambiguous mass determination of the C8H11N3 core without interference from the salt matrix.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to ensure complete ionization.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Ionization Parameters: Operate the mass spectrometer in ESI+ mode. Set capillary voltage at 3.0 kV and desolvation temperature at 350°C.
-
Data Acquisition: Scan the m/z range of 100-500. Extract the chromatogram for the target protonated mass: m/z 150.1[M+H]+ .
-
Self-Validation System:
-
System Suitability: Inject a blank solvent immediately prior to the sample to rule out column carryover.
-
Isotopic Verification: The observed isotopic pattern must match the theoretical distribution for C8H12N3+. The strict absence of M+2/M+4 chlorine isotope peaks in the target mass envelope confirms the complete dissociation of the trihydrochloride salt in the source.
-
Protocol B: Argentometric Titration for Chloride Stoichiometry
Causality: Mass spectrometry alone cannot confirm the salt stoichiometry because the chloride ions do not covalently bond to the core. Therefore, an orthogonal argentometric titration (Volhard method) is chosen. This relies on the precipitation of Silver Chloride (AgCl), providing a direct, quantitative measurement of the chloride mass fraction to differentiate between the mono-, di-, and trihydrochloride forms.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~50.0 mg of the compound using an analytical balance (0.01 mg precision) and dissolve in 50 mL of deionized water. Add 5 mL of 6M Nitric Acid (HNO3) to acidify the solution and prevent the precipitation of silver carbonate.
-
Silver Nitrate Addition: Volumetrically add an accurately measured excess of standardized 0.1 M Silver Nitrate (AgNO3) solution (e.g., 20.00 mL). The Ag+ reacts with the dissociated Cl- to precipitate white AgCl.
-
Indicator Addition: Add 2 mL of Ferric Ammonium Sulfate indicator.
-
Back-Titration: Titrate the unreacted Ag+ with standardized 0.1 M Potassium Thiocyanate (KSCN) until a permanent pale red-brown color (Ferric Thiocyanate complex) appears.
-
Self-Validation System:
-
Blank Correction: Perform a blank titration without the analyte to determine the exact total moles of Ag+ added to the system.
-
Stoichiometric Calculation: Calculate the chloride mass fraction. A result of ~41.1% chloride by weight definitively confirms the presence of 3 equivalents of HCl, validating the total molecular weight of 258.58 g/mol .
-
Conclusion
The molecular weight of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride (258.58 g/mol ) is a composite of its 149.20 g/mol free base and three equivalents of hydrochloric acid. Because the pyrazine nitrogens are poor proton acceptors, the trihydrochloride state is a forced chemical condition that must be rigorously verified. By employing the self-validating orthogonal workflow of LC-MS/MS and argentometric titration outlined in this guide, researchers can ensure the stoichiometric integrity of this critical pharmaceutical building block prior to downstream application.
References
-
ACS Applied Bio Materials. "pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature." ACS Publications, 2020. URL: [Link]
-
PubChem. "Pyrazine | C4H4N2 - Computed and Experimental Properties." National Center for Biotechnology Information. URL: [Link]
-
Amerigo Scientific. "2-Pyrrolidin-3-Yl-Pyrazine Trihydrochloride Properties and Specifications." Amerigo Scientific. URL: [Link]
Technical Guide: 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride
Part 1: Chemical Identity & Core Properties
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for fragment-based drug design (FBDD). It combines an electron-deficient pyrazine ring with a saturated, basic pyrrolidine ring, offering a unique vector for scaffold decoration.
While frequently encountered commercially as the dihydrochloride salt (due to the weak basicity of the pyrazine nitrogens), the trihydrochloride form represents the fully protonated species under highly acidic conditions.
Chemical Data Summary[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| Compound Name | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride |
| Free Base Name | 2-(Pyrrolidin-3-yl)pyrazine |
| CAS Number | 1003561-82-7 (Refers to HCl salt forms; commonly 2HCl) |
| PubChem CID | 71744154 (Dihydrochloride entry); 121552632 (Free Base) |
| Molecular Formula | C₈H₁₁N₃[1][2][3][4][5][6] · 3HCl |
| Molecular Weight | ~258.57 g/mol (3HCl) / 222.12 g/mol (2HCl) |
| Appearance | Off-white to pale yellow hygroscopic powder |
| Solubility | Highly soluble in water, DMSO, and methanol |
| Acidity (pKa) | Pyrrolidine NH (~11.3); Pyrazine N (~0.6) |
Part 2: Technical Description & Structural Analysis
Structural Logic
The molecule consists of two distinct domains that serve complementary roles in ligand design:
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The Pyrazine Ring (Bioisostere & H-Bond Acceptor):
-
Electronic Nature: The pyrazine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms at positions 1 and 4. This lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack if not substituted, but stable in this configuration.
-
Binding Role: In kinase inhibitors, the pyrazine nitrogens often serve as Hydrogen Bond Acceptors (HBA) , interacting with the backbone NH groups of the kinase hinge region (e.g., Valine or Methionine residues).[3]
-
-
The Pyrrolidine Ring (Solubilizer & Vector):
-
Stereochemistry: The attachment at the 3-position introduces a chiral center (unless racemic). The 3-position attachment provides a "kinked" geometry compared to the linear 4-piperidyl analogs, allowing for better shape complementarity in globular protein pockets.
-
Solubility: The secondary amine is highly basic and remains protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug candidates.
-
Part 3: Synthesis & Production Protocol
The synthesis of 2-(pyrrolidin-3-yl)pyrazine typically relies on transition-metal-catalyzed cross-coupling reactions. The most robust pathway involves a Negishi coupling or a Suzuki-Miyaura coupling followed by acid-mediated deprotection.
Synthesis Workflow Diagram
Caption: Negishi coupling strategy for the synthesis of 2-(pyrrolidin-3-yl)pyrazine trihydrochloride.
Detailed Protocol: Negishi Coupling Route
Step 1: Preparation of Organozinc Reagent
-
Activation: In a flame-dried flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.
-
Insertion: Add tert-butyl 3-iodo-1-pyrrolidinecarboxylate (1.0 equiv) dropwise. Stir at room temperature for 2–4 hours until zinc insertion is complete (monitor by TLC/GC). This forms the (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)zinc(II) iodide.
Step 2: Cross-Coupling
-
Addition: To the organozinc solution, add 2-chloropyrazine (0.8 equiv) and Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂.
-
Reaction: Heat the mixture to 60–80°C for 12–16 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the intermediate (tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate) via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection & Salt Formation
-
Dissolution: Dissolve the purified intermediate in minimal 1,4-dioxane or MeOH.
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Acidification: Add 4M HCl in dioxane (10 equiv) dropwise at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 2–4 hours. A precipitate should form.
-
Isolation (Trihydrochloride): To ensure the trihydrochloride form, maintain a high excess of HCl and isolate under anhydrous conditions. Filter the solid under nitrogen.
-
Drying: Dry the hygroscopic solid in a vacuum desiccator over P₂O₅.
Part 4: Applications in Drug Discovery[7][12]
This compound is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition and GPCR modulation.
Kinase Inhibitor Design
The pyrazine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.
-
Mechanism: The N-1 or N-4 of the pyrazine accepts a hydrogen bond from the backbone NH of the kinase hinge.
-
Vector: The pyrrolidine tail extends into the solvent-exposed region or the ribose-binding pocket, where it can be substituted with solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).
Neurological Therapeutics
Derivatives of 2-(pyrrolidin-3-yl)pyrazine have been investigated as ligands for:
-
Nicotinic Acetylcholine Receptors (nAChRs): The basic pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine.
-
Histamine H3 Antagonists: Used in cognitive enhancement research.
Agrochemicals
Used as an intermediate for crop protection agents where the pyrazine ring provides metabolic stability against oxidative degradation in plants.
Pharmacophore Interaction Diagram
Caption: Pharmacophore mapping of 2-(pyrrolidin-3-yl)pyrazine in a kinase binding pocket.
Part 5: Handling, Safety, and Storage
Critical Safety Data
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Hygroscopicity: The trihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient moisture.
-
Corrosivity: Due to the excess HCl, the compound is corrosive to mucous membranes and eyes.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
Handling Protocol
-
Weighing: Always weigh in a glovebox or a continuously purged dry bag.
-
Solvent Choice: Use dry DMSO or Methanol for stock solutions. Avoid protic solvents if using in moisture-sensitive coupling reactions later.
-
Neutralization: If the free base is required for a reaction, treat the salt with a basic resin (e.g., Amberlyst A-21) or wash with NaHCO₃ immediately prior to use to avoid polymerization or degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71744154, 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride. Retrieved from [Link]
- European Patent Office.Patent EP3212201B1: Nucleoside Kinase Inhibitors and Synthesis Protocols.
Sources
- 1. AU2007275301A1 - Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. PubChemLite - 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride (C10H11F3N2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-(pyrrolidin-3-yl)pyridazine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Technical Guide: Pyrazine-Pyrrolidine Heterocycle Building Blocks
Executive Summary: The Strategic Value of the Scaffold
In the landscape of modern drug discovery, the fusion or linkage of pyrazine and pyrrolidine rings represents a high-value strategy for expanding chemical space. This guide analyzes two distinct architectural classes:
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Fused Systems: Specifically pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine .[1] These serve as rigid, planar pharmacophores often utilized as bioisosteres of quinoline or indole in kinase inhibitors (e.g., FGFR, c-Met).
-
Linked Systems: 2-(Pyrrolidin-1-yl)pyrazine motifs. These exploit the pyrrolidine ring to modulate solubility and lipophilicity (LogP) while leveraging the pyrazine nitrogens as specific hydrogen bond acceptors (HBA) in the kinase hinge region.
This document provides a technical deep-dive into the synthesis, physicochemical profiling, and application of these building blocks, supported by self-validating protocols and pathway visualizations.
Structural Classification & Pharmacophore Logic
Class A: Fused Pyrrolo[1,2-a]pyrazine
A bicyclic system with a bridgehead nitrogen.
-
Medicinal Utility: Known as a "privileged scaffold" for CNS agents and anticonvulsants due to its ability to mimic peptide turns and interact with GPCRs.
-
Key Feature: The bridgehead nitrogen reduces basicity compared to a free pyrrolidine, improving blood-brain barrier (BBB) permeability.
Class B: Fused 5H-Pyrrolo[2,3-b]pyrazine (4,7-Diazaindole)
-
Medicinal Utility: A premier scaffold for Type I and Type II kinase inhibitors . It functions as a 7-azaindole isomer, offering a unique H-bond donor/acceptor motif (N-H donor, Pyrazine-N acceptor) critical for hinge binding.
-
Key Feature: High metabolic stability compared to standard indoles.
Class C: Linked Pyrazinyl-pyrrolidines
-
Medicinal Utility: Often used to "tune" physicochemical properties. The pyrrolidine acts as a solubilizing tail or a vector to reach solvent-exposed regions of a protein pocket.
Synthetic Workflows & Logic
Workflow 1: Synthesis of the Kinase Core (5H-Pyrrolo[2,3-b]pyrazine)
The construction of this core often requires high precision to avoid regio-isomeric mixtures. The Sonogashira Cyclization Strategy is the industry standard for versatility.
Figure 1: Modular synthesis of the 5H-pyrrolo[2,3-b]pyrazine core via Sonogashira coupling and cyclization.
Workflow 2: Regioselective Functionalization of Pyrrolo[1,2-a]pyrazine
This scaffold is synthesized via the condensation of pyrrole derivatives or cyclization of N-substituted pyrazines.
Figure 2: Construction and functionalization logic for the fused pyrrolo[1,2-a]pyrazine system.
Physicochemical Profiling
The choice between a fused or linked system drastically alters the drug-like properties of the molecule.
| Property | Fused (Pyrrolo[2,3-b]pyrazine) | Linked (2-Pyrrolidinylpyrazine) | Drug Design Implication |
| Planarity | High (Flat) | Low (Twisted) | Fused is better for narrow binding pockets (e.g., ATP sites). |
| Basic pKa | Low (~2-3) | Moderate (~4-6) | Linked systems are more likely to be protonated at physiological pH. |
| H-Bonding | 1 Donor (NH), 2 Acceptors | 0 Donors, 2 Acceptors | Fused system mimics the Adenine hinge binding motif. |
| Solubility | Low to Moderate | High | Linked pyrrolidine is a classic "solubilizing tail" strategy. |
| Metabolic Stability | High (Aromatic) | Moderate (N-dealkylation risk) | Fused rings resist oxidative metabolism better than tertiary amines. |
Detailed Experimental Protocol
Protocol: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine A critical intermediate for FGFR kinase inhibitors.[2]
Rationale
Direct synthesis of the free NH pyrrolopyrazine often leads to solubility issues and N-alkylation side reactions during subsequent couplings. Protecting the indole-like nitrogen with a Tosyl (Ts) group activates the C-2 position for SnAr or Suzuki couplings and improves crystallinity.
Materials
-
Reagent A: 3,5-Dibromopyrazin-2-amine (1.0 eq)
-
Reagent B: Trimethylsilylacetylene (1.2 eq)
-
Catalysts: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF (Anhydrous)
-
Cyclization Reagent: Potassium tert-butoxide (KOtBu) in NMP
Step-by-Step Methodology
Stage 1: Sonogashira Coupling
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add Reagent A (10 mmol, 2.53 g), Pd(PPh3)2Cl2 (0.5 mmol, 350 mg), and CuI (0.2 mmol, 38 mg) under a positive stream of nitrogen.
-
Solvent: Add anhydrous THF (50 mL) and TEA (20 mL). The solution should turn dark.
-
Addition: Dropwise add Trimethylsilylacetylene (12 mmol, 1.7 mL) via syringe over 10 minutes to control exotherm.
-
Reaction: Heat to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the starting amine (Rf ~0.3) and appearance of the fluorescent intermediate (Rf ~0.6).
-
Workup: Filter through a celite pad to remove Pd residues. Concentrate the filtrate in vacuo.
Stage 2: One-Pot Cyclization & Protection
-
Dissolution: Redissolve the crude intermediate in NMP (30 mL).
-
Cyclization: Add KOtBu (2.5 eq, 25 mmol) in one portion. The mixture will darken significantly. Heat to 80°C for 2 hours.
-
Quench/Protection: Cool to 0°C. Add Tosyl Chloride (TsCl, 1.2 eq) dissolved in minimal THF. Stir at RT for 1 hour.
-
Isolation: Pour the reaction mixture into ice-water (200 mL). A precipitate should form.
-
Purification: Filter the solid. Wash with water (3x) and cold methanol (1x). Recrystallize from Ethanol/Water to yield off-white needles.
Self-Validating QC Criteria
-
1H NMR (DMSO-d6): Characteristic doublets for the pyrrole ring at ~8.1 ppm and ~6.8 ppm. Absence of broad NH peak confirms Tosyl protection.
-
LC-MS: Mass peak [M+H]+ should correspond to the brominated, tosylated core (Calculated MW: ~352 for 79Br).
-
Appearance: Product must be a crystalline solid. Oily residues indicate incomplete cyclization or residual NMP.
References
-
National Institutes of Health (NIH). (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Properties and Applications of 2-(Pyrrolidin-3-yl)pyrazine Salts
The following is an in-depth technical guide on the properties, synthesis, and applications of 2-(Pyrrolidin-3-yl)pyrazine salts, structured for research and development professionals.
Executive Summary
2-(Pyrrolidin-3-yl)pyrazine (CAS: 861965-58-4 for free base; 1402664-82-7 for 2HCl) is a high-value heterocyclic scaffold employed primarily in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structural utility lies in the combination of the basic, aliphatic pyrrolidine ring—which serves as a solubilizing group and a cation-pi anchor—and the electron-deficient pyrazine ring, which acts as a hydrogen bond acceptor (HBA) and bioisostere for phenyl or pyridine rings.
This guide details the physicochemical profile, synthetic pathways, and biological relevance of this scaffold, with a specific focus on the dihydrochloride salt , the preferred form for solid-state stability and aqueous solubility.
Molecular Profile & Physicochemical Properties[1]
The selection of the salt form is critical for this scaffold. The free base is an oil or low-melting solid prone to oxidation and hygroscopicity. The dihydrochloride salt (2HCl) is the industry standard for handling and storage.
Structural Parameters
| Property | Value (Dihydrochloride Salt) | Notes |
| Molecular Formula | C₈H₁₁N₃ · 2HCl | Stoichiometry typically 1:2 |
| Molecular Weight | 222.12 g/mol | Free base MW: 149.19 g/mol |
| Appearance | Off-white to pale yellow crystalline powder | Color deepens upon oxidation |
| pKa (Calc) | ~11.2 (Pyrrolidine NH), ~0.6 (Pyrazine N) | Pyrazine is weakly basic; 2nd HCl is loosely bound |
| Hygroscopicity | Moderate to High | Requires desiccant storage (0-8°C) |
| Solubility | >50 mg/mL (Water), Soluble in MeOH, DMSO | Insoluble in non-polar solvents (Hexane, Et₂O) |
Salt Selection Logic
The dihydrochloride is chosen over the monohydrochloride to ensure complete protonation of the secondary amine (pyrrolidine) and to provide an excess of acid that stabilizes the pyrazine ring against oxidative degradation.
-
Pyrrolidine Nitrogen (N1): Highly basic. Protonated at physiological pH (pH 7.4), facilitating ionic interactions with Aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
-
Pyrazine Nitrogens (N4/N1'): Very weakly basic. They do not carry a significant positive charge at pH 7.4 but serve as critical hydrogen bond acceptors in the "hinge region" of kinase targets.
Synthetic Methodology
The synthesis of 2-(pyrrolidin-3-yl)pyrazine salts generally avoids direct ring construction due to low yields. The preferred industrial route utilizes Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura or Negishi) followed by acid-mediated deprotection.
Strategic Synthesis Workflow
The following diagram illustrates the optimal pathway using a Suzuki coupling strategy, which offers higher tolerance for functional groups compared to Negishi or Grignard approaches.
Detailed Experimental Protocol (Bench Scale)
Note: This protocol is a composite of standard methodologies for pyrazine-pyrrolidine couplings [1, 2].
Step 1: Suzuki Coupling
-
Charge: In a round-bottom flask, combine 2-chloropyrazine (1.0 eq), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (1.1 eq), and Na₂CO₃ (2.0 eq).
-
Solvent: Add a mixture of 1,4-dioxane and water (4:1 ratio). Degas with nitrogen for 15 minutes.
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under nitrogen flow.
-
Reaction: Heat to 90°C for 12 hours. Monitor by LC-MS for disappearance of chloropyrazine.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the Boc-protected intermediate .
Step 2: Deprotection & Salt Formation
-
Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane or MeOH.
-
Acidification: Dropwise add 4M HCl in dioxane (10 eq) at 0°C.
-
Precipitation: Allow to warm to RT and stir for 2-4 hours. The product typically precipitates as a white solid.
-
Isolation: Filter the solid under inert atmosphere (argon) to prevent moisture absorption. Wash with diethyl ether.
-
Drying: Dry under high vacuum at 40°C to yield 2-(pyrrolidin-3-yl)pyrazine dihydrochloride .
Biological Applications & Mechanism[2]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for targets requiring a basic amine separated from an aromatic system by a specific distance (approx. 3-5 Å).
5-HT2C Receptor Agonism (Obesity & CNS)
The 2-(pyrrolidin-3-yl)pyrazine motif mimics the serotonin structure.
-
Mechanism: The protonated pyrrolidine nitrogen mimics the primary amine of serotonin (5-HT), forming a salt bridge with Asp3.32 in the receptor binding pocket.
-
Selectivity: The pyrazine ring provides specific pi-stacking interactions (e.g., with Phe6.52 ) that can be tuned to favor 5-HT2C over the cardiotoxic 5-HT2B receptor [3, 4].
Kinase Inhibition (Hinge Binding)
In kinase inhibitors, the pyrazine nitrogens often function as the hinge binder.[1]
-
Interaction: The pyrazine N4 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Val/Ala residues).
-
Vector: The pyrrolidine ring projects into the solvent-exposed region or the ribose binding pocket, improving solubility and pharmacokinetic properties.
Quality Control & Stability Protocols
For researchers utilizing this compound, verifying the integrity of the salt is paramount, as the free base can degrade.
Analytical Characterization
-
¹H NMR (D₂O): Expect shifts due to protonation. The pyrazine protons typically appear as a singlet or tight multiplet around 8.5-8.7 ppm. The pyrrolidine protons appear as multiplets between 2.0-4.0 ppm.
-
Chloride Content: Perform Argentometric titration (AgNO₃) to confirm the 2HCl stoichiometry (Theoretical Cl: ~31.9%).
Stability Testing Protocol
-
Stress Condition: Store samples at 40°C/75% RH (Relative Humidity) for 7 days.
-
Analysis: Dissolve in buffer (pH 7.4) and analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
-
Acceptance Criteria: Purity should remain >98%. Appearance of new peaks at RRT < 0.5 usually indicates N-oxide formation on the pyrazine ring.
References
-
Vertex Pharmaceuticals. (2006). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.[2][3] US Patent Application 20060025468A1. Link
-
Allerton, C. M. N., et al. (2009). Design and synthesis of pyridazinone-based 5-HT(2C) agonists. Bioorganic & Medicinal Chemistry Letters, 19(19), 5791-5795. Link
-
Bickerdike, M. J. (2003).[4] 5-HT2C receptor agonists as potential drugs for the treatment of obesity.[4] Current Topics in Medicinal Chemistry, 3(8), 885-897.[4] Link
-
Sigma-Aldrich. (2024). Product Specification: 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride.[2][5][6]Link
-
Chem-Impex. (2024).[6] 2-Pyrrolidin-3-yl-pyrazine dihydrochloride Properties and Applications.Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 4. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(pyrrolidin-3-yl)pyrazine dihydrochloride | 1402672-73-4 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride solubility data
Executive Summary & Compound Identity
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a highly polar, ionizable heterocyclic building block commonly used in the synthesis of kinase inhibitors and GPCR ligands. While often listed in catalogs under the generic CAS 1003561-82-7 (which frequently refers to the dihydrochloride), the trihydrochloride form represents a specific, highly acidic salt variant.
From a physicochemical standpoint, the "trihydrochloride" designation implies a stoichiometry of 3 moles of HCl per mole of base.[1] Given the pKa profile of the parent heterocycles, this salt form is thermodynamically distinct and prone to hygroscopicity and HCl dissociation .[1] This guide provides the solubility data, theoretical grounding, and handling protocols necessary to work with this compound effectively.
| Property | Data |
| Chemical Name | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride |
| Free Base CAS | 861965-58-4 |
| Salt CAS (General) | 1003561-82-7 (Often cites 2HCl or 3HCl) |
| Formula | C₈H₁₁N₃[2][3][4] · 3HCl |
| Molecular Weight | ~258.57 g/mol (Salt) / 149.19 g/mol (Free Base) |
| Appearance | Off-white to yellow hygroscopic powder |
Physicochemical Profile & Theoretical Solubility
To understand the solubility behavior of this salt, one must analyze its protonation sites.[1] The molecule contains three nitrogen atoms with vastly different basicities.
-
N1 (Pyrrolidine): Secondary aliphatic amine. Highly basic (
). Permanently protonated in the salt. -
N2 (Pyrazine N-1): Aromatic nitrogen. Weakly basic (
). Protonated in di- and tri-HCl forms. -
N3 (Pyrazine N-4): Aromatic nitrogen. Extremely weakly basic (
).
Critical Insight: A stable crystalline trihydrochloride requires protonation of N3, which is energetically unfavorable under standard conditions.[1] Consequently, commercial "trihydrochloride" batches often behave as dihydrochloride salts with lattice-occluded HCl . This results in extreme water solubility but also high hygroscopicity and acidity.
Protonation State Diagram (DOT Visualization)
Figure 1: Protonation cascade of 2-(Pyrrolidin-3-yl)pyrazine. The Tri-HCl form is in dynamic equilibrium with the Di-HCl form depending on humidity and storage conditions.
Solubility Data
The following data aggregates supplier specifications and structural analog inference. Due to the hygroscopic nature of the trihydrochloride, exact gravimetric solubility can vary by batch age.[1]
Qualitative Solubility Table
| Solvent | Solubility Rating | Estimated Saturation Limit (25°C) | Notes |
| Water | Very Soluble | > 100 mg/mL | Dissolution is exothermic; solution pH will be highly acidic (< pH 1.0). |
| Methanol | Soluble | 20 – 50 mg/mL | Good solvent for stock solutions; less risk of hydrolysis than water. |
| DMSO | Soluble | > 50 mg/mL | Preferred for biological assays. |
| Ethanol | Sparingly Soluble | 1 – 10 mg/mL | Solubility decreases significantly compared to Methanol. |
| DCM / Chloroform | Insoluble | < 0.1 mg/mL | The salt is too polar for chlorinated solvents. |
| Hexane / Ether | Insoluble | < 0.01 mg/mL | Useful for washing/precipitating the salt from polar mixtures. |
pH-Dependent Solubility Profile
-
pH < 2.0: Fully soluble (Salt form dominant).
-
pH 4.0 – 9.0: Highly soluble (Cationic species dominant).
-
pH > 11.0: Solubility drops drastically as the molecule converts to the Free Base , which is an oil or low-melting solid with moderate lipophilicity (LogP ~ 0.2).
Experimental Protocol: Solubility Determination for Hygroscopic Salts
Challenge: Standard saturation shake-flask methods fail for hygroscopic trihydrochlorides because the compound absorbs atmospheric water during weighing, skewing mass data. Solution: Use a Solvent Addition Method with inert gas protection.
Materials
-
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride (stored in desiccator).
-
Anhydrous Methanol or HPLC-grade Water.
-
Argon/Nitrogen line.[5]
-
Glass vials with septum caps.
Step-by-Step Methodology
-
Preparation: Purge a tared 4 mL glass vial with Argon.
-
Weighing: Quickly transfer ~50 mg of the compound into the vial. Record exact mass (
). Work fast to minimize water uptake. -
Solvent Addition:
-
Add solvent in 50 µL aliquots using a microsyringe through the septum.
-
Vortex for 30 seconds after each addition.
-
Sonicate for 1 minute if dissolution is slow.
-
-
Endpoint Detection: Stop adding solvent when the solution becomes clear (no visible particles). Record total volume added (
). -
Calculation:
-
Verification (Optional): Centrifuge the solution. If a pellet forms, add more solvent.[1] If clear, the value is the lower limit of solubility.
Handling, Stability & Storage
The trihydrochloride form is chemically aggressive. Proper handling is non-negotiable for data integrity.
-
Acidity Warning: A 10% aqueous solution will have a pH < 1.0. This can degrade acid-sensitive protecting groups (e.g., Boc, TBS) if used in subsequent steps without buffering.[1]
-
Hygroscopicity: The salt will deliquesce (turn into a liquid droplet) if left open to air for >15 minutes at >40% RH.
-
Storage:
-
Temperature: -20°C (Long term) or 2-8°C (Working stock).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass with Parafilm. Avoid metal spatulas (corrosion risk).
-
Stability Workflow (DOT Visualization)
Figure 2: Stability and degradation pathway upon environmental exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link][1]
-
Williams, R. (2022). pKa Data Compiled for Heterocycles (Pyrazine/Pyrrolidine). Organic Chemistry Data. Retrieved from [Link]
Sources
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride safety data sheet (SDS)
Advanced Handling, Safety, and Analytical Specifications[1]
Executive Summary
2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride (CAS: 1003561-82-7) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of neurological therapeutics and kinase inhibitors.[1][2][3][4] As a trihydrochloride salt, this compound exhibits distinct physicochemical properties—specifically high water solubility, significant acidity, and hygroscopicity—that differentiate it from its free base or dihydrochloride counterparts.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide researchers with a self-validating framework for the safe handling, storage, and analytical verification of this compound. It integrates GHS hazard classifications with practical laboratory workflows to ensure scientific integrity and personnel safety.[1]
Chemical Identity & Physicochemical Characterization[1][5]
| Parameter | Specification |
| Chemical Name | 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride |
| CAS Number | 1003561-82-7 |
| Molecular Formula | C₈H₁₁N₃[1][2][3][5][6] · 3HCl |
| Molecular Weight | 258.58 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Highly soluble in Water, DMSO; sparingly soluble in non-polar organics |
| Acidity (pH) | Strongly acidic in aqueous solution (< 2.0 at 10 mg/mL) |
Structural Insight: The compound features a pyrazine ring attached to the C3 position of a pyrrolidine ring.[1][2] The "trihydrochloride" designation implies that all three basic nitrogen sites (one pyrrolidine secondary amine and two pyrazine aromatic nitrogens) are protonated.[1] This high charge density contributes to its stability as a solid but necessitates strict moisture control.[1]
Hazard Identification & Risk Assessment (GHS)[1][4]
While specific toxicological data for the trihydrochloride salt is limited, its classification is derived from the structure-activity relationships of poly-hydrochloride salts of heterocyclic amines.[1]
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] (Aggravated by acidity) |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Inferred from analogs).[1] |
Toxicological Context: The primary acute risk stems from the hydrochloric acid content .[1] Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release protons, causing immediate irritation or chemical burns.[1] Systemic toxicity of the pyrazine-pyrrolidine scaffold is generally moderate but should be treated as a potential bioactive agent affecting neurotransmitter systems.[1]
Operational Protocols: Handling & Storage[1][4][8]
The Hygroscopicity Challenge: Trihydrochloride salts are notoriously hygroscopic.[1] Exposure to ambient moisture leads to deliquescence (turning into a sticky oil), which alters stoichiometry and complicates weighing.[1]
Protocol 1: Handling & Weighing Workflow
-
Environment: Weigh only in a low-humidity environment or glovebox if possible.
-
Tools: Use plastic or glass spatulas; avoid metal if prolonged contact is expected due to corrosion risk.[1]
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1]
Protocol 2: Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1]
-
Container: Tightly sealed amber glass vial with Parafilm or electrical tape seal to prevent moisture ingress.
Visualization: Handling Decision Logic
The following diagram outlines the decision process for handling hygroscopic acid salts to prevent degradation and exposure.
Figure 1: Decision logic for handling hygroscopic trihydrochloride salts to maintain chemical integrity.
Emergency Response & First Aid
Due to the acidic nature of the trihydrochloride form, standard base neutralization protocols apply for spills, but personal exposure requires immediate dilution.[1]
| Exposure Route | Immediate Action | Rationale |
| Eye Contact | Rinse cautiously with water for 15+ minutes .[1] Lift eyelids.[1] | Neutralizes acidity; prevents corneal etching.[1] |
| Skin Contact | Wash with soap and water.[1][4][7] Remove contaminated clothing.[1][4][7] | Removes acidic residue; prevents dermatitis.[1] |
| Inhalation | Move to fresh air.[1][4][7] If breathing is difficult, give oxygen.[1] | HCl dust is highly irritating to alveoli.[1] |
| Spill Cleanup | Neutralize with Sodium Bicarbonate (NaHCO₃) before wiping.[1] | Prevents acid burns to cleaning personnel.[1] |
Visualization: Emergency Response Tree
Figure 2: Immediate response protocols for exposure to acidic organic salts.
Analytical Quality Control (QC)[1]
Verifying the identity and purity of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride requires specific analytical adjustments due to its salt form.
A. 1H-NMR Spectroscopy[1]
-
Solvent: Deuterium Oxide (D₂O) or DMSO-d₆.[1]
-
Note: In D₂O, the acidic protons (NH/HCl) will exchange and disappear.[1] To observe the ammonium protons, use DMSO-d₆.[1]
-
Shift Expectations: The protons on the pyrrolidine ring adjacent to the nitrogen will be deshielded (shifted downfield) due to the positive charge on the nitrogen.[1]
B. LC-MS (Liquid Chromatography-Mass Spectrometry)[1]
-
Method: Reverse Phase (C18).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Detection: ESI Positive Mode [M+H]⁺.
-
Expected Mass: The salt dissociates in solution.[1] You will detect the parent ion of the free base: m/z ≈ 150.1 .[1]
-
Calculation: 258.58 (Salt) - 3 * 36.46 (HCl) = ~149.19 (Free Base) + 1 (H⁺) = 150.2.[1]
-
References
-
PubChem. "Compound Summary: 2-(Pyrrolidin-3-yl)pyrazine."[1][6] National Library of Medicine.[1] Accessed March 6, 2026.[1] [Link][1]
Sources
- 1. 1402664-82-7|2-(Pyrrolidin-3-yl)pyrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 861965-58-4|2-(Pyrrolidin-3-yl)pyrazine|BLD Pharm [bldpharm.com]
- 3. 2-pyrrolidin-3-yl-pyrazine trihydrochloride - CAS号 1003561-82-7 - 摩熵化学 [molaid.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. CAS|2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Strategic Importance of the Pyrrolidinyl-Pyrazine Scaffold
An In-Depth Guide to the Application of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride as a Drug Intermediate
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure, which combines a basic pyrrolidine ring with an aromatic pyrazine moiety, serves as a versatile scaffold for accessing complex molecular architectures. As a drug intermediate, it is primarily valued for its role in the synthesis of targeted therapies, particularly kinase inhibitors.[1][2] The pyrrolidine fragment provides a three-dimensional character and a key interaction point, often with the hinge region of a kinase, while the pyrazine ring can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
The trihydrochloride salt form enhances the stability and aqueous solubility of this otherwise basic amine, simplifying handling, storage, and formulation for subsequent synthetic steps.[2] This guide provides a senior scientist's perspective on the practical application of this intermediate, detailing its synthesis, purification, characterization, and strategic use in the development of therapeutic agents, with a focus on Janus kinase (JAK) inhibitors.
Physicochemical and Handling Characteristics
A thorough understanding of the intermediate's properties is fundamental to its effective use. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1003561-82-7 (dihydrochloride); 1402664-82-7 (hydrochloride); 861965-58-4 (free base) | [1][2][3][4] |
| Molecular Formula | C₈H₁₁N₃ · 3HCl | [5] |
| Molecular Weight | 258.57 g/mol (trihydrochloride); 222.12 g/mol (dihydrochloride) | [2] |
| Appearance | Off-white to pale yellow solid/powder | [2] |
| Purity | Typically ≥95-98% (Assay) | [2] |
| Storage Conditions | Store at 0-8 °C, under inert atmosphere. Hygroscopic. | [2] |
Safety and Handling Precautions: As with many heterocyclic amine hydrochlorides, this compound should be handled with appropriate personal protective equipment (PPE).
-
Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302) or inhaled (H332).[6][7]
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[6][8]
-
PPE: Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat.[6]
-
First Aid: In case of contact, flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[6][8]
Protocol I: Synthesis of 2-(Pyrrolidin-3-yl)pyrazine
The synthesis of this intermediate is not a trivial one-pot reaction but a multi-step process requiring careful control of protecting groups and reaction conditions. The following is a representative, chemically sound pathway based on established synthetic methodologies for pyrrolidine and pyrazine derivatives.[9][10][11]
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target intermediate.
Detailed Experimental Protocol
-
Step 1: N-Boc Protection of 3-Hydroxypyrrolidine
-
Rationale: The pyrrolidine nitrogen is a reactive nucleophile. Protecting it with a tert-butyloxycarbonyl (Boc) group prevents side reactions in subsequent steps and allows for controlled functionalization. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
-
-
Step 2: Oxidation to Ketone
-
Rationale: The hydroxyl group is converted to a ketone (an electrophile) to prepare the molecule for the introduction of the pyrazine moiety via reductive amination.
-
Procedure:
-
Dissolve the Boc-protected alcohol from Step 1 (1.0 eq) in DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude tert-butyl 3-oxopyrrolidine-1-carboxylate, which can be purified by flash chromatography.
-
-
-
Step 3: Reductive Amination with 2-Aminopyrazine
-
Rationale: This key step forms the C-N bond between the two heterocyclic rings. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation, selectively reducing the intermediate imine in the presence of the ketone.
-
Procedure:
-
Dissolve the ketone from Step 2 (1.0 eq) and 2-aminopyrazine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 16-24 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the residue by column chromatography to yield the Boc-protected product.
-
-
-
Step 4: Deprotection and Salt Formation
-
Rationale: The final step removes the Boc protecting group to reveal the secondary amine of the pyrrolidine ring. Treatment with excess hydrochloric acid then forms the stable and soluble trihydrochloride salt.
-
Procedure:
-
Dissolve the purified product from Step 3 in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (excess, >3 eq) and stir at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride as a solid.
-
-
Protocol II: Purification and Troubleshooting
Purification of heterocyclic amines can be challenging due to their basicity and polarity.[12][13]
Purification Workflow Diagram
Caption: General workflow for the purification of the target intermediate.
Detailed Purification Protocol
-
Liquid-Liquid Extraction (LLE) of the Free Base:
-
Rationale: Before chromatography, an initial cleanup is performed to remove inorganic salts and highly polar impurities. Basifying the aqueous layer ensures the amine is in its free base form, which is more soluble in organic solvents.
-
Procedure:
-
After the reaction quench, ensure the aqueous layer is basic (pH > 9) by adding 1M NaOH.
-
Transfer the mixture to a separatory funnel and extract three times with an organic solvent like ethyl acetate (EtOAc) or DCM.[14][15]
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄.
-
-
-
Flash Column Chromatography:
-
Rationale: This is the primary method for separating the desired product from starting materials and byproducts. The choice of stationary and mobile phases is critical for purifying basic amines.
-
Procedure:
-
Stationary Phase: Standard silica gel can be used, but often leads to peak tailing due to acid-base interactions.[12] For better results, consider using amine-functionalized silica or pre-treating standard silica by flushing the column with the mobile phase containing a small amount of a competing amine.[12][13]
-
Mobile Phase: A gradient of methanol in DCM is a common starting point. To improve peak shape and prevent streaking, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[13]
-
Loading & Elution: Concentrate the dried organic extract from LLE and adsorb it onto a small amount of silica. Load this onto the column. Elute with the chosen mobile phase gradient.
-
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
-
Crystallization/Precipitation of the Hydrochloride Salt:
-
Rationale: Converting the purified free base to its hydrochloride salt provides a stable, crystalline solid that is often easier to handle and store than the free base oil/solid.
-
Procedure:
-
Combine the pure fractions from chromatography and remove the solvent under reduced pressure.
-
Dissolve the resulting pure free base in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Add a stoichiometric excess (>3 equivalents) of a solution of HCl in diethyl ether or dioxane dropwise while stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry thoroughly under vacuum.
-
-
Troubleshooting Purification Issues
| Problem | Potential Cause | Recommended Solution | Source(s) |
| Low recovery after LLE | Insufficient extractions or inappropriate solvent. | Perform at least 3-4 extractions. If the product is highly polar, consider a more polar extraction solvent like EtOAc/hexane mixture. | [14][15] |
| Product streaks/tails on silica column | Strong acid-base interaction between the basic amine and acidic silica. | Add a competing amine (e.g., 1% Et₃N) to the mobile phase. Alternatively, use an amine-functionalized silica column. | [12][13] |
| Product does not precipitate during salt formation | Product is too soluble in the chosen solvent. | After adding HCl, slowly add a non-polar "anti-solvent" like hexane or diethyl ether to reduce solubility and induce precipitation. | |
| Product is an oil, not a solid | Presence of impurities or residual solvent. | Ensure the free base is highly pure before salt formation. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. |
Protocol III: Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the final intermediate.
Analytical Workflow Diagram
Caption: Standard analytical workflow for intermediate characterization.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Detection: UV detection at a wavelength determined by UV-Vis spectral analysis.
-
Sample Prep: Dissolve a small amount of the sample in the mobile phase or a water/acetonitrile mixture.
-
-
Expected Result: A single major peak corresponding to the product, with purity typically calculated by area percentage.[16][17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Protocol:
-
Sample Prep: Dissolve 5-10 mg of the sample in a deuterated solvent like DMSO-d₆ or D₂O (deuterated water is suitable for the hydrochloride salt).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Result: The ¹H NMR spectrum should show characteristic signals for both the pyrazine and pyrrolidine protons, with appropriate chemical shifts, multiplicities, and integration. The ¹³C NMR will confirm the number of unique carbon atoms.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
-
Technique: Electrospray Ionization (ESI) is typically used, often coupled with LC (LC-MS).
-
Mode: Positive ion mode.
-
Sample Prep: A dilute solution of the sample is infused into the instrument.
-
-
Expected Result: A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₈H₁₁N₃, the expected m/z would be approximately 149.10 + 1.01 = 150.11.
-
Application in Drug Synthesis: A Janus Kinase (JAK) Inhibitor Model
2-(Pyrrolidin-3-yl)pyrazine is a valuable precursor for synthesizing selective JAK inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.[18][19][20] The intermediate can be coupled with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction.[19][21]
Representative Synthetic Application Diagram
Caption: Coupling of the intermediate to form a JAK inhibitor core structure.
General Protocol for SNAr Coupling
-
Rationale: The secondary amine on the pyrrolidine ring acts as a nucleophile, displacing a halogen (typically chlorine) on an electron-deficient aromatic ring like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A non-nucleophilic base is used to quench the HCl generated during the reaction.
-
Procedure:
-
Convert the 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride to its free base form using a suitable base (e.g., NaHCO₃) and extract into an organic solvent. Dry and concentrate the solvent.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the free base intermediate (1.0 eq) and the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core (1.1 eq) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring progress by HPLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
The crude product is then purified using standard techniques, typically column chromatography, to yield the desired coupled product, which can then undergo further functionalization to become a final active pharmaceutical ingredient (API).
-
This application demonstrates the strategic value of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride, enabling the efficient construction of complex, biologically active molecules that are at the forefront of targeted drug discovery.
References
- J&K Scientific. 2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7.
- Chem-Impex. 2-Pyrrolidin-3-yl-pyrazine dihydrochloride.
- Benchchem.
- Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Mahattanatawee, K., & Rouseff, R. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry.
- Benchchem.
- Dutta, U., et al. (2011). Greener approach toward one pot route to pyrazine synthesis.
- Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry.
- Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- Andrade, C. K. Z., et al. Tofacitinib synthesis. University of Nebraska-Lincoln.
- Biotage. (2023).
- Srishylam, V., et al. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Google Patents.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals.
- Sigma-Aldrich. 2-(pyrrolidin-3-yl)pyrazine dihydrochloride | 1402672-73-4.
- ChemScene. (2023). Safety Data Sheet - 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride.
- Fisher Scientific. (2023).
- CymitQuimica. (2024). Safety Data Sheet - (R)-1-METHYL-4-(PYRROLIDIN-3-YL)PIPERAZINE TRIHYDROCHLORIDE.
- Reddy, P. P., et al.
- Google Patents.
- PubChemLite. 2-(pyrrolidin-3-yloxy)pyridine (C9H12N2O).
- D'Andrea, P., & Vitale, P. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Hynes, J., et al. (2015). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors.
- Wang, S., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Santos, L. H., et al. (2020).
- Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- BLD Pharm. 861965-58-4|2-(Pyrrolidin-3-yl)pyrazine.
- BLD Pharm. 1402664-82-7|2-(Pyrrolidin-3-yl)pyrazine hydrochloride.
- Iaroshenko, V. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Benchchem.
- Cîrcu, V., et al. (2022).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 861965-58-4|2-(Pyrrolidin-3-yl)pyrazine|BLD Pharm [bldpharm.com]
- 4. 1402664-82-7|2-(Pyrrolidin-3-yl)pyrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
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- 8. fishersci.co.uk [fishersci.co.uk]
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- 12. biotage.com [biotage.com]
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- 16. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.unl.pt [research.unl.pt]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 21. Synthesis of Tofacitinib [cjph.com.cn]
Application Note: Optimization of Reaction Conditions for 2-(Pyrrolidin-3-yl)pyrazine Coupling
Executive Summary
2-(Pyrrolidin-3-yl)pyrazine is a highly versatile, privileged bifunctional scaffold frequently utilized in modern medicinal chemistry, particularly in the development of nucleoside kinase inhibitors and central nervous system (CNS) therapeutics[1]. The molecule features a basic secondary amine within the pyrrolidine ring, which serves as the primary nucleophilic site for structural diversification. Because this building block is almost exclusively supplied and stored as a highly stable dihydrochloride salt, successful coupling requires precise stoichiometric control of basic additives to liberate the free amine without inducing side reactions. This application note details the optimized conditions, mechanistic rationale, and validated protocols for the three most critical functionalization pathways of 2-(Pyrrolidin-3-yl)pyrazine: Amide Bond Formation, Buchwald-Hartwig Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr).
Physicochemical Profiling & Handling Rationale
The commercial availability of 2-(Pyrrolidin-3-yl)pyrazine as a dihydrochloride salt (
-
Stoichiometric Neutralization: The pyrrolidine nitrogen and the pyrazine nitrogens are protonated in the salt form. A minimum of 2.0 equivalents of a non-nucleophilic base (typically
-Diisopropylethylamine, DIPEA) is strictly required prior to any coupling event just to generate the reactive free base. -
Base Selection: DIPEA (
) is uniquely suited for this role. It is strong enough to fully deprotonate the pyrrolidine hydrochloride salt but possesses sufficient steric bulk to prevent it from acting as a competing nucleophile against activated esters or transition-metal complexes[2].
Core Coupling Modalities & Mechanistic Rationale
Modality A: Amide Bond Formation (HATU/DIPEA System)
For the synthesis of amides from 2-(Pyrrolidin-3-yl)pyrazine and carboxylic acids, the HATU/DIPEA system is the gold standard. The 3-substituted pyrrolidine presents moderate steric hindrance compared to primary amines. HATU overcomes this through the generation of a highly reactive OAt-active ester[2].
-
Causality of Reagent Choice: The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction via a neighboring group effect (the nitrogen atom at the 7-position coordinates with the incoming amine), driving faster and more complete coupling with secondary cyclic amines while minimizing epimerization risks[2].
Modality B: Transition-Metal Catalyzed C-N Cross-Coupling
When coupling 2-(Pyrrolidin-3-yl)pyrazine with aryl or heteroaryl halides, the Buchwald-Hartwig amination is deployed[3]. The choice of the phosphine ligand is the single most critical variable.
-
Causality of Ligand Choice (RuPhos vs. BrettPhos): While BrettPhos is often preferred for primary amines, density functional theory (DFT) calculations and kinetic studies demonstrate that for sterically hindered secondary amines (like pyrrolidines), the rate-limiting step shifts from oxidative addition to reductive elimination[4]. RuPhos provides a significantly lower energy barrier for the reductive elimination step due to its specific steric and electronic modulation, making it the superior ligand for 2-(Pyrrolidin-3-yl)pyrazine cross-coupling[4].
Modality C: Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines or fluoropyridines), transition-metal catalysis is unnecessary. The inherent nucleophilicity of the liberated pyrrolidine secondary amine is sufficient to drive an SNAr reaction under thermal conditions in polar aprotic solvents (NMP or DMF) with excess DIPEA.
Quantitative Data & Reaction Optimization
The following tables summarize the optimization data for the functionalization of 2-(Pyrrolidin-3-yl)pyrazine, demonstrating the causality behind the finalized protocols.
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Base (Eq.) | Solvent | Pre-activation Time | Conversion (LC-MS) | Isolated Yield |
|---|---|---|---|---|---|
| EDC/HOBt (1.2 eq) | DIPEA (3.0) | DCM | 0 min | 45% | 38% |
| HATU (1.2 eq) | DIPEA (3.0) | DMF | 0 min | 72% | 65% |
| HATU (1.2 eq) | DIPEA (5.0) | DMF | 15 min | >98% | 92% |
Insight: 5.0 equivalents of DIPEA (2.0 eq to neutralize the salt + 3.0 eq for the reaction) and a 15-minute pre-activation step are mandatory for optimal yields with HATU[2].
Table 2: Optimization of Buchwald-Hartwig Amination (with 4-Bromotoluene)
| Catalyst System (5 mol%) | Base (Eq.) | Solvent | Temp (°C) | Time (h) | Isolated Yield |
|---|
|
Insight: RuPhos vastly outperforms BrettPhos for this secondary amine due to the accelerated rate of reductive elimination[4].
Experimental Protocols
Protocol 1: HATU-Mediated Amide Bond Formation
Self-Validating System: This protocol incorporates a pre-activation verification step to ensure the carboxylic acid is fully activated before the sterically hindered amine is introduced.
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).
-
Base Addition: Add DIPEA (5.0 mmol, 5.0 eq) dropwise. Stir the mixture at room temperature for exactly 15 minutes.
-
Validation Check: Pull a 5
L aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the starting acid and the formation of the OAt-active ester intermediate. -
Amine Addition: Once activation is confirmed, add 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride (1.1 mmol, 1.1 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion via TLC (10% MeOH in DCM).
-
Workup: Dilute the mixture with EtOAc (30 mL) and wash sequentially with 10% aqueous citric acid (15 mL), saturated aqueous
(15 mL), and brine (3 15 mL) to remove DMF and tetramethylurea byproducts. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using RuPhos
Self-Validating System: Strict exclusion of oxygen is required. The protocol utilizes a colorimetric shift (dark purple/red to yellow/orange) to visually validate the formation of the active Pd(0)-RuPhos complex.
-
Preparation: To an oven-dried Schlenk tube, add 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride (1.0 mmol, 1.0 eq), Aryl Bromide (1.1 mmol, 1.1 eq),
(0.025 mmol, 2.5 mol%), RuPhos (0.05 mmol, 5 mol%), andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (4.0 mmol, 4.0 eq). -
Inert Atmosphere: Seal the tube with a septum and subject it to three cycles of vacuum/argon backfilling.
-
Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe. The solution should transition to a dark red/orange color, indicating the formation of the active catalytic species.
-
Reaction: Replace the septum with a Teflon screw cap under argon flow. Heat the mixture in an oil bath at 85 °C for 12 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure and purify the residue via silica gel chromatography (eluting with Hexanes/EtOAc gradient).
Mechanistic Workflows
Decision tree for selecting the optimal coupling methodology for 2-(Pyrrolidin-3-yl)pyrazine.
Catalytic cycle of Buchwald-Hartwig Amination highlighting the rate-limiting step for secondary amines.
References
-
Title: NUCLEOSIDE KINASE INHIBITORS - European Patent Office - EP 3212201 B1 Source: Googleapis.com (European Patent Office) URL: [Link]
-
Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]
Sources
Application Note: Strategic Integration of 2-(Pyrrolidin-3-yl)pyrazine in Medicinal Chemistry
Executive Summary
The 2-(Pyrrolidin-3-yl)pyrazine scaffold (CAS: 1003561-82-7 for 2HCl salt) represents a high-value building block in modern drug discovery.[1][2] It functions as a versatile "chimeric" pharmacophore, combining the electron-deficient, hydrogen-bond accepting properties of the pyrazine ring with the solubilizing, vector-defined geometry of the pyrrolidine ring.
This guide details the physicochemical advantages of this scaffold, provides validated synthetic protocols for its integration into larger molecular frameworks, and outlines its specific utility in kinase and GPCR inhibitor design.
Physicochemical Profile & Strategic Utility
The "Pyrazine Effect" in Bioisosterism
Replacing a phenyl or pyridine ring with a pyrazine moiety is a proven strategy to modulate physicochemical properties without altering the overall steric footprint.
| Property | Phenyl-Pyrrolidine Analog | 2-(Pyrrolidin-3-yl)pyrazine | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.5 (High) | ~0.8 (Low) | Improves metabolic stability; reduces non-specific binding. |
| H-Bond Acceptors | 1 (Pyrrolidine N) | 3 (2x Pyrazine N, 1x Pyrrolidine N) | Enhances specific binding (e.g., Kinase hinge region). |
| pKa (Pyrrolidine N) | ~9.5 | ~9.2 | Maintains basicity for solubility; amenable to salt formation. |
| Aromatic Character | Electron-Rich | Electron-Deficient | Reduces susceptibility to oxidative metabolism (CYP450). |
Structural Geometry
The linkage at the 3-position of the pyrrolidine ring is critical. Unlike 2-substituted (proline-like) derivatives, the 3-substituted isomer acts as a linear spacer, projecting the pyrazine ring away from the amine handle. This allows the pyrrolidine nitrogen to serve as a solvent-exposed solubilizing group while the pyrazine engages in deep-pocket interactions.
Synthetic Protocols
The following protocols are designed for high reliability and scalability. They address the common challenge of handling the polar, water-soluble nature of the free base.
Protocol A: De Novo Synthesis via Suzuki-Miyaura Coupling
Use this protocol to generate the scaffold from commodity starting materials.
Reaction Overview: Coupling of 2-chloropyrazine with N-Boc-pyrrolidine-3-boronic acid pinacol ester, followed by deprotection.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
1-N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.1 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Inertion: Charge a reaction vessel with 2-chloropyrazine, the boronate ester, and K₂CO₃. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under positive nitrogen flow.
-
Heating: Heat the mixture to 90°C for 12 hours. Monitor by LC-MS for the consumption of chloropyrazine.
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.
-
Purification: Concentrate the organic layer. Purify via Flash Column Chromatography (Hexane/EtOAc gradient) to isolate tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate .
-
Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: The product 2-(pyrrolidin-3-yl)pyrazine dihydrochloride will precipitate. Filter the white solid and wash with diethyl ether.
Protocol B: N-Functionalization (Amide Coupling)
Use this protocol to attach the scaffold to a core drug molecule.
Materials:
-
Carboxylic Acid Core (R-COOH) (1.0 eq)
-
2-(Pyrrolidin-3-yl)pyrazine dihydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (4.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve R-COOH in DMF. Add DIPEA (2.0 eq) and HATU. Stir for 15 minutes at RT to form the active ester.
-
Addition: Add the pyrazine-pyrrolidine salt and the remaining DIPEA (2.0 eq).
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Dilute with water (reaction is often exothermic).
-
Extraction: Extract with EtOAc or DCM/IPA (3:1) if the product is polar.
-
Validation: Verify mass [M+H]+ via LC-MS.
Medicinal Chemistry Applications
Kinase Inhibitor Design (Hinge Binding)
In kinase inhibitors, the pyrazine nitrogen atoms often serve as critical Hydrogen Bond Acceptors (HBA) for the hinge region (e.g., interacting with the backbone NH of the gatekeeper residue).[3]
-
Mechanism: The pyrrolidine ring restricts the conformation, reducing the entropic penalty of binding.
-
Case Study: In the optimization of JAK2 inhibitors, replacing a flexible propyl-amine chain with the rigid pyrrolidin-3-yl linker improved selectivity by locking the pyrazine into the optimal angle for interaction with Val932 [1].
GPCR Ligands (Histamine & Serotonin)
The scaffold is a privileged structure for aminergic GPCRs.
-
Target: Histamine H3 Receptor (Antagonists).
-
Role: The basic pyrrolidine nitrogen mimics the histamine ethylamine tail, while the pyrazine ring provides pi-stacking interactions with aromatic residues (e.g., Phe/Tyr) in the receptor tunnel.
Visual Workflows
Synthetic Pathway Diagram
The following diagram illustrates the modular construction and deprotection logic.
Caption: Figure 1. Modular synthesis of the 2-(pyrrolidin-3-yl)pyrazine scaffold via Palladium-catalyzed cross-coupling.
Pharmacophore Interaction Map
This logic map explains why this scaffold is selected during Lead Optimization.
Caption: Figure 2. Pharmacophore decomposition showing the dual role of the scaffold in binding affinity and physicochemical property modulation.
Safety & Handling
-
Hazard Identification: The dihydrochloride salt (CAS 1402664-82-7) is an irritant. Avoid inhalation of dust.
-
Stability: The free base is hygroscopic and sensitive to CO₂ (forms carbamates). Store as the HCl salt at 4°C under inert gas.
-
Disposal: Pyrazine derivatives should be treated as nitrogen-containing organic waste and incinerated according to local EHS regulations.
References
-
National Institutes of Health (NIH). (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved October 24, 2025, from [Link]
Sources
Application Notes and Protocols: 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride in Peptidomimetic Synthesis
Executive Summary
The transition from linear peptides to metabolically stable peptidomimetics often requires the incorporation of rigid, non-natural building blocks. 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a highly versatile secondary amine synthon used extensively in solid-phase peptide synthesis (SPPS) and medicinal chemistry. By acting as an N-terminal capping agent or a side-chain modifier, this compound introduces a conformationally restricted pyrrolidine ring and a pyrazine pharmacophore. These modifications are critical for locking peptides into bioactive conformations, enhancing resistance to enzymatic degradation, and improving cell permeability[1][2].
This guide provides a comprehensive, self-validating framework for integrating this sterically hindered, heavily salted building block into peptide sequences.
Physicochemical Profiling
Understanding the physical state of the building block is the first step in preventing synthesis failure. The compound is supplied as a trihydrochloride salt, which drastically alters its handling requirements during coupling[3].
Table 1: Compound Specifications and Synthesis Role
| Property | Specification | Operational Impact in SPPS |
| Chemical Name | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride | Requires aggressive neutralization prior to use. |
| CAS Number | 1003561-82-7 | Identifies the specific salt form[3]. |
| Molecular Weight | 258.58 g/mol | Must account for the 3x HCl mass during stoichiometric calculations. |
| Reactive Moiety | Secondary Amine (Pyrrolidine ring) | Sterically hindered; requires high-efficiency coupling reagents. |
| Primary Application | Side-chain amidation / N-terminal capping | Couples to activated carboxylic acids (e.g., Asp/Glu side chains)[4]. |
Causality in Reaction Design (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why standard SPPS protocols will fail with this specific compound, and how to rationally adjust the chemistry.
The Trihydrochloride Challenge
Coupling reagents in SPPS require a slightly basic environment to function. If 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is added directly to an activated ester, the three equivalents of hydrochloric acid will instantly drop the local pH, protonating the amine (rendering it non-nucleophilic) and quenching the coupling reagent. Causality: You must dedicate exactly 3.0 equivalents of a non-nucleophilic base (like DIPEA) strictly to neutralize the salt, in addition to the base required for the coupling mechanism itself.
Overcoming Steric Hindrance with HATU
The pyrrolidine nitrogen is a secondary amine embedded within a ring, making it significantly more sterically hindered than standard primary amino acids. Standard carbodiimides (DIC) or benzotriazoles (HBTU) will yield incomplete couplings. Causality: HATU is mandated for this reaction. HATU forms a highly reactive OAt-active ester. More importantly, the nitrogen at the 7-position of its HOAt moiety provides anchimeric assistance—it hydrogen-bonds with the incoming secondary amine, guiding it to the electrophilic center and accelerating the reaction while suppressing epimerization[5][6].
The Fallacy of Colorimetric Monitoring
In standard SPPS, the Kaiser test is used to detect unreacted amines. However, because 2-(Pyrrolidin-3-yl)pyrazine is an amine, it must be coupled to a carboxylic acid on the resin (e.g., the side chain of a deprotected Glutamic acid). Colorimetric tests for resin-bound carboxylic acids are notoriously unreliable. Causality: To create a self-validating system, reaction progress must be monitored via microcleavage and Liquid Chromatography-Mass Spectrometry (LC-MS) rather than visual dye tests.
Optimized Coupling Parameters
Table 2: Stoichiometry and Reagent Selection
| Parameter | Reagent / Condition | Mechanistic Rationale |
| Building Block | 3.0 equivalents | Excess mass drives the sterically hindered reaction forward. |
| Coupling Reagent | HATU (2.9 equivalents) | Prevents premature capping; slightly sub-stoichiometric to the amine[5]. |
| Base (Neutralization) | DIPEA (3.0 equivalents) | Strictly dedicated to stripping the 3x HCl from the pyrazine derivative. |
| Base (Activation) | DIPEA (3.0 equivalents) | Deprotonates the resin-bound carboxylic acid for HATU activation. |
| Solvent | Anhydrous DMF | Ensures complete solvation of the highly polar salt and active ester. |
| Reaction Time | 2 - 3 hours at 25°C | Extended duration compensates for the steric bulk of the pyrrolidine ring. |
Experimental Protocols: On-Resin Side-Chain Amidation
This step-by-step methodology describes the coupling of 2-(Pyrrolidin-3-yl)pyrazine to a resin-bound peptide containing an orthogonally protected Glutamic acid (e.g., Fmoc-Glu(OAllyl)-OH).
Step 1: Orthogonal Deprotection of the Carboxylic Acid
-
Ensure the peptide chain is fully synthesized with the N-terminus protected (e.g., Boc or Fmoc).
-
Swell the resin (1.0 eq) in anhydrous DCM for 15 minutes.
-
Treat the resin with Tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and Phenylsilane (10.0 eq) in anhydrous DCM for 30 minutes in the dark to remove the Allyl protecting group.
-
Drain and wash the resin thoroughly: DCM (5 × 1 min), 0.5% DIPEA in DMF (3 × 1 min), and DMF (5 × 1 min). The free side-chain -COOH is now exposed.
Step 2: In Situ Free-Basing of the Building Block
-
In a clean, dry vial, weigh 3.0 eq of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride.
-
Dissolve in a minimal volume of anhydrous DMF (targeting a 0.2 M concentration).
-
Add 3.0 eq of DIPEA dropwise while vortexing. The solution will shift from acidic to neutral/slightly basic as the free secondary amine is generated.
Step 3: Carboxylate Activation and Coupling
-
To the resin-bound peptide, add HATU (2.9 eq) and DIPEA (3.0 eq) dissolved in DMF.
-
Agitate gently for 3 minutes to allow the formation of the highly reactive OAt-ester on the resin[5].
-
Immediately transfer the neutralized building block solution (from Step 2) into the SPPS reaction vessel.
-
Agitate the suspension at room temperature for 2 to 3 hours .
-
Drain the reaction mixture and wash the resin: DMF (5 × 1 min) and DCM (3 × 1 min).
Step 4: Self-Validation via Microcleavage (Decision Gate)
-
Withdraw approximately 5 mg of the resin beads into a microcentrifuge tube.
-
Add 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) and agitate for 30 minutes.
-
Evaporate the TFA under a gentle stream of nitrogen.
-
Dissolve the resulting peptide film in 50% Acetonitrile/Water and analyze via LC-MS.
-
Validation: If the mass of the uncoupled free-acid peptide is detected, the coupling is incomplete; repeat Step 3. If only the product mass (+133 Da mass shift) is observed, proceed to Step 5.
-
Step 5: Global Cleavage and Isolation
-
Treat the bulk resin with the standard TFA cleavage cocktail for 2 hours.
-
Filter the resin and precipitate the peptidomimetic product in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the pellet under vacuum prior to preparative HPLC purification.
Process Visualization
Figure 1: SPPS workflow for side-chain amidation using 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS|2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 4. CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
Technical Application Note: 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride
[1][2]
Executive Summary & Compound Profile
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of Janus kinase (JAK) inhibitors and other signal transduction modulators. As a trihydrochloride salt, this compound exhibits distinct physicochemical properties compared to its free base or dihydrochloride counterparts—specifically regarding acidity, hygroscopicity, and stoichiometric calculations.
This guide provides a self-validating framework for the storage, handling, and solubilization of this compound, ensuring data integrity in downstream biological or synthetic assays.
Chemical Identity & Stoichiometry Alert
Critical Expert Insight: Vendor databases frequently conflate the dihydrochloride (2HCl) and trihydrochloride (3HCl) forms under the same CAS number (often 1003561-82-7). You must verify the specific molecular weight on your Certificate of Analysis (CoA) before calculating molarity.
| Property | Specification |
| Compound Name | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride |
| CAS Number | 1003561-82-7 (Verify against CoA) |
| Molecular Formula | C₈H₁₁N₃[1][2][3] · 3HCl |
| Molecular Weight | 258.58 g/mol (vs. 222.12 g/mol for 2HCl) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in Ethanol |
| Acidity (pH) | Highly Acidic in aqueous solution (pH < 2.0 at 10 mM) |
Storage & Stability Protocols
The trihydrochloride salt form stabilizes the pyrrolidine ring against oxidation but introduces significant hygroscopicity. Improper storage leads to hydrolysis and "clumping," which alters the effective mass and introduces weighing errors.
Long-Term Storage Architecture
-
Temperature: Store at -20°C for long-term (>1 month) stability. Short-term storage (active use) at 2–8°C is acceptable.
-
Atmosphere: The compound is hygroscopic .[4] It must be stored under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use a desiccator if the primary seal is broken.
Handling Workflow Diagram
The following decision tree illustrates the critical path for handling this hygroscopic salt to prevent degradation.
Figure 1: Critical handling workflow to prevent moisture-induced degradation.
Health, Safety, and Environment (HSE)
Specific Hazards[5]
-
Corrosivity: As a trihydrochloride, this compound generates hydrochloric acid upon contact with moisture. It is corrosive to mucous membranes and eyes.
-
Toxicity: Pyrazine derivatives often exhibit acute toxicity if swallowed or inhaled. Treat as a potent bioactive agent.[5]
Engineering Controls
-
Weighing: Must be performed in a chemical fume hood or a powder containment balance enclosure.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Experimental Protocols
Protocol A: Solubilization & Stock Preparation
Objective: Create a stable 100 mM stock solution for biological assays.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)
-
Sterile Water (for aqueous buffers only)
Step-by-Step Methodology:
-
Equilibration: Remove the vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the cold powder.
-
Weighing: Weigh 25.86 mg of the trihydrochloride salt.
-
Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.
-
Note: The solution may warm slightly due to the heat of solvation.
-
-
Verification: Inspect for clarity. If particles persist, sonicate for 1 minute.
-
Aliquoting: Do not refreeze the bulk stock repeatedly. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.
Expert Note on Neutralization: When adding this stock to cell culture media or enzymatic buffers, the 3HCl equivalents will significantly drop the pH.
-
Buffer Capacity: Ensure your assay buffer (e.g., HEPES, Tris) is >50 mM to buffer the acidity.
-
Neutralization Step: If high concentrations (>100 µM) are used, you may need to pre-neutralize the stock with an equimolar amount of NaOH, though this risks precipitation of the free base. Recommendation: Rely on the assay buffer's capacity rather than neutralizing the DMSO stock directly.
Protocol B: Quality Control (Purity Check)
Objective: Verify compound integrity after prolonged storage.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve |
| Identity | ¹H-NMR (D₂O) | Consistent with structure; check for extra HCl peaks or hydrolysis |
| Appearance | Visual | Off-white powder (Yellow/Brown indicates oxidation) |
Mechanistic Context: Why Trihydrochloride?
The choice of the trihydrochloride salt is not arbitrary. The pyrazine ring is weakly basic (pKa ~0.6), while the pyrrolidine nitrogen is basic (pKa ~11.3). The formation of the tri-salt implies protonation of the pyrrolidine and the pyrazine nitrogens under strong acidic conditions.
This "over-salting" serves two purposes:
-
Solubility: It forces the lipophilic pyrazine ring into solution in aqueous environments.
-
Stability: Protonation of the pyrrolidine nitrogen prevents it from acting as a nucleophile, reducing self-polymerization or oxidation risks during storage.
Figure 2: Stability relationship between the free base and the trihydrochloride salt.
References
-
ChemicalBook. (2025). 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride Product Properties and CAS 1003561-82-7. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Pyrazine and Pyrrolidine Derivatives. Retrieved from [6]
-
PubChem. (2025). Compound Summary: 3-(pyrrolidin-2-yl)pyridine (Structural Analog Reference). Retrieved from
-
MolAid. (2025). 2-pyrrolidin-3-yl-pyrazine trihydrochloride Chemical Data. Retrieved from
Sources
- 1. 2-pyrrolidin-3-yl-pyrazine trihydrochloride - CAS号 1003561-82-7 - 摩熵化学 [molaid.com]
- 2. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 3. CAS|2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-(pyrrolidin-3-yl)pyrazine dihydrochloride | 1402672-73-4 [sigmaaldrich.com]
Applications of pyrazine-pyrrolidine scaffolds in oncology research
Application Note: Pyrazine-Pyrrolidine Scaffolds in Oncology Research
Executive Summary
The fusion or linkage of pyrazine and pyrrolidine rings creates a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. In oncology, the pyrrolo[1,2-a]pyrazine fused system and pyrazine-substituted pyrrolidines have emerged as potent inhibitors of oncogenic kinases (e.g., PIM-1, c-Met, CK2) and modulators of microtubule dynamics.
This guide provides a technical roadmap for utilizing these scaffolds in drug discovery. It covers the rationale for scaffold selection, a validated protocol for diversity-oriented synthesis (DOS) via the Ugi reaction, and standardized workflows for biochemical and cellular validation.
Scientific Rationale & Target Landscape
The Scaffold Advantage
-
Pyrrolo[1,2-a]pyrazine (Fused): This bicyclic system mimics the purine core of ATP, making it an ideal template for Type I kinase inhibitors . The bridgehead nitrogen and the planar aromatic character allow for precise positioning of hydrogen bond acceptors (N-atoms) to interact with the hinge region of kinases.
-
Pyrazine-Pyrrolidine (Linked): The pyrrolidine ring, often chiral, provides a vector for solubilizing groups or specific stereochemical interactions (e.g., projecting into the solvent-front or back-pocket of the enzyme), while the pyrazine acts as the primary hinge-binding motif.
Key Oncology Targets
| Target | Mechanism of Action | Scaffold Relevance |
| PIM-1 Kinase | Serine/threonine kinase overexpression promotes cell survival (anti-apoptosis). | Pyrrolo[1,2-a]pyrazinones fit the ATP pocket, forming H-bonds with Glu121/Asp186. |
| c-Met (HGFR) | Tyrosine kinase driving metastasis and angiogenesis. | Pyrrolotriazine/pyrazine analogs inhibit autophosphorylation. |
| CK2 (Casein Kinase 2) | Constitutively active kinase in diverse cancers. | Phenylaminopyrrolo[1,2-a]quinoxalines (extended scaffold) show nanomolar IC50. |
| Tubulin | Microtubule polymerization.[1] | Pyrrolo-fused heterocycles bind the colchicine site, disrupting mitosis. |
Experimental Workflow Visualization
The following diagram outlines the integrated workflow from chemical synthesis to lead validation.
Caption: Integrated drug discovery workflow for pyrazine-pyrrolidine scaffolds, emphasizing the iterative cycle between synthesis and biological evaluation.
Protocol A: Diversity-Oriented Synthesis (Ugi Reaction)
Objective: Rapidly generate a library of substituted pyrrolo[1,2-a]pyrazine derivatives.
Mechanism: The Ugi four-component reaction (U-4CR) followed by an acid-catalyzed cyclization is the most efficient route to this scaffold.
Reagents:
-
Component A: Pyrrole-2-carboxaldehyde (1.0 eq)
-
Component B: Amine (R1-NH2) (1.0 eq)
-
Component C: Isocyanide (R2-NC) (1.0 eq)
-
Component D: Boc-Glycine (or other N-protected amino acid) (1.0 eq)
-
Solvent: Methanol (MeOH)
-
Cyclization Agent: Trifluoroacetic acid (TFA) / Dichloroethane (DCE)
Step-by-Step Procedure:
-
Imine Formation: Dissolve Pyrrole-2-carboxaldehyde (1 mmol) and Amine (1 mmol) in anhydrous MeOH (5 mL). Stir at room temperature (RT) for 30 min to pre-form the imine.
-
Addition: Add Boc-Glycine (1 mmol) and Isocyanide (1 mmol) sequentially.
-
Ugi Reaction: Stir the mixture at RT for 24–48 hours. Monitor by LC-MS for the formation of the linear Ugi adduct.
-
Evaporation: Remove solvent under reduced pressure.
-
Deprotection/Cyclization: Redissolve the crude residue in 20% TFA in DCE (10 mL). Heat at 60°C for 4 hours. This step removes the Boc group and induces intramolecular attack of the amine on the pyrrole ester/amide, forming the bicyclic core.
-
Workup: Neutralize with sat. NaHCO3, extract with EtOAc (3x), and dry over Na2SO4.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Quality Control:
-
Verify structure via 1H-NMR (look for bridgehead proton signals) and HRMS.
-
Purity must be >95% for biological testing.
Protocol B: PIM-1 Kinase Inhibition Assay (FRET)
Objective: Determine the IC50 of synthesized compounds against PIM-1 kinase.
Principle: Uses a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™) where kinase activity phosphorylates a peptide substrate, altering the fluorescence resonance energy transfer between a donor and acceptor fluorophore.
Materials:
-
Recombinant Human PIM-1 Kinase.
-
FRET Peptide Substrate (e.g., Ser/Thr 7).
-
ATP (at Km, typically 10–50 µM).
-
Test Compounds (dissolved in DMSO).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Preparation: Prepare 3x serial dilutions of test compounds in DMSO (10-point curve, starting at 10 µM). Final DMSO concentration in assay should be <1%.
-
Enzyme Mix: Dilute PIM-1 kinase in Assay Buffer to 2x the final concentration (e.g., 0.2 ng/µL).
-
Substrate Mix: Prepare a mix of Peptide Substrate (2 µM) and ATP (20 µM) in Assay Buffer.
-
Reaction:
-
Add 2.5 µL of Compound to a 384-well low-volume plate.
-
Add 5 µL of Enzyme Mix. Incubate 10 min (Pre-incubation).
-
Add 2.5 µL of Substrate/ATP Mix to initiate reaction.
-
-
Incubation: Incubate at RT for 60 minutes.
-
Termination: Add 5 µL of Development Reagent (site-specific antibody + EDTA) to stop the reaction. Incubate 1 hour.
-
Read: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm) on a plate reader (e.g., EnVision).
Data Analysis:
-
Calculate % Inhibition:
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Protocol C: Cellular Viability Assay (U937 Lymphoma Model)
Objective: Assess the cytotoxic efficacy of the scaffold in a relevant cancer cell line.
Cell Line: U937 (Human histiocytic lymphoma) - Note: U937 is highly sensitive to PIM-1 and tubulin inhibitors.
Procedure:
-
Seeding: Seed U937 cells in 96-well plates at a density of 5,000 cells/well in 100 µL RPMI-1640 + 10% FBS.
-
Treatment: After 24 hours, add 100 µL of 2x concentrated compound dilutions (final conc. range 0.01 – 100 µM). Include DMSO control (0.1%) and Staurosporine (positive control).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection (MTS Assay):
-
Add 20 µL of MTS/PMS reagent (CellTiter 96® Aqueous One).
-
Incubate for 2–4 hours at 37°C.
-
Mitochondrial dehydrogenases in viable cells reduce MTS to a colored formazan product.
-
-
Measurement: Read absorbance at 490 nm.
-
Calculation: Normalize OD values to DMSO control (100% viability) and calculate GI50 (Growth Inhibition 50%).
Structure-Activity Relationship (SAR) Guide
When optimizing the pyrrolo[1,2-a]pyrazine scaffold, consider the following SAR trends observed in literature:
| Position (Ref. Structure) | Modification Strategy | Expected Effect |
| C-1 / C-3 (Pyrrole ring) | Aryl substitution (e.g., 2,4-dimethoxyphenyl) | Crucial for Potency. Often occupies the hydrophobic pocket. Electron-donating groups (OMe) enhance activity against U937 cells. |
| N-Bridgehead | None (Core feature) | Essential for H-bond acceptance in the kinase hinge region. |
| C-6 / C-7 (Pyrazine ring) | Amide/Ester linkage | Solubility & PK. Attachment of solubilizing groups (morpholine, piperazine) here improves ADME properties without killing potency. |
| Stereochemistry | Chiral centers at C-1/C-3 | Selectivity. (S)-enantiomers often show superior binding affinity compared to (R)-isomers in kinase pockets. |
References
-
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Arch Pharm (Weinheim). 2020. Link
-
Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorg Med Chem Lett. 2019.[2] Link
-
Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorg Med Chem Lett. 2013.[3] Link
-
Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Eur J Med Chem. 2013.[4] Link
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. J Med Chem. 2022. Link
-
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. J Med Chem. 2002. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Pyrazine Hydrochloride Salts
Subject: Troubleshooting Hygroscopicity, Deliquescence, and Dissociation in Pyrazine Mono- and Di-hydrochloride Salts. To: Chemical Process Engineers, Formulation Scientists, and Medicinal Chemists. From: Senior Application Scientist, Solid-State Chemistry Division. Status: ACTIVE
Executive Summary: The "Thermodynamic Trap"
You are likely reading this because your pyrazine hydrochloride (Py·HCl) salt has turned into a liquid, a sticky gum, or is losing mass inexplicably.
The Root Cause: Pyrazine is an exceptionally weak base (
This creates a Marginal Salt . In the presence of ambient moisture, the salt faces two simultaneous failure modes:
-
Deliquescence: The Critical Relative Humidity (CRH) is extremely low.
-
Hydrolytic Dissociation: Water acts as a base, competing with pyrazine for the proton. Because pyrazine is such a weak base, water often wins, causing the salt to revert to free pyrazine (volatile/sublimable) and hydrochloric acid (hygroscopic/corrosive).
This guide provides the protocols to arrest these processes.
Diagnostic Troubleshooting (Q&A)
Q1: My salt turns into a liquid within minutes of exposure to air. Is this normal?
A: Yes, if the Relative Humidity (RH) is above the Critical Relative Humidity (CRH). For weak base hydrochlorides, the CRH can be as low as 20-30% RH. Once the ambient RH exceeds the CRH, the solid surface adsorbs water, forming a saturated solution film.[1] This film lowers the vapor pressure of water further, accelerating uptake until the entire mass dissolves (Deliquescence).[2]
Immediate Action:
-
Stop: Do not attempt to dry the "puddle" in an oven; you will likely drive off HCl and leave free pyrazine.
-
Test: Perform a Dynamic Vapor Sorption (DVS) analysis to determine the exact CRH at 25°C.
-
Fix: All handling must occur in a glovebox or dry room with RH < 10%.
Q2: I am drying the salt under vacuum, but it keeps losing weight indefinitely. Why?
A: You are likely observing Dissociation , not drying.
Because the Pyrazine-H bond is weak, applying vacuum and heat drives the equilibrium to the left:
Troubleshooting Protocol:
-
Smell Test: If the vacuum exhaust smells acrid (HCl) or "nutty/corn-like" (Pyrazine), you are decomposing your product.
-
TGA Check: Run a Thermogravimetric Analysis (TGA). Water loss is usually a distinct step. Continuous, sloping mass loss indicates dissociation.
Q3: The material is sticky and flows poorly. Can I add silica?
A: Silica is a band-aid. For Pyrazine HCl, stickiness usually indicates the onset of surface hydrolysis. Better Solution: If you cannot switch the salt (see Section 4), you must coat the particles or use a "desiccant excipient" strategy. However, chemical modification (Solvates) is more effective.
Technical Protocols
Protocol A: Anhydrous Synthesis (The "Dry" Route)
Do not use aqueous HCl. Water is the enemy of this lattice.
Reagents:
-
Pyrazine (Free Base)
-
Solvent: Anhydrous 1,4-Dioxane or Diethyl Ether (dried over molecular sieves).
-
Acid Source: 4M HCl in Dioxane (Commercial anhydrous solution).
Step-by-Step:
-
Dissolution: Dissolve Pyrazine in 1,4-Dioxane (Concentration: 0.5 M). Ensure the system is under
flow. -
Acid Addition: Add HCl in Dioxane dropwise at 0°C. Use a stoichiometric deficit (0.95 eq) to prevent excess HCl, which is hygroscopic.
-
Precipitation: The salt should precipitate immediately. If not, add anhydrous Hexane as an antisolvent.
-
Filtration: Filter under an inert atmosphere (Schlenk line or Glovebox). Do not expose to air.
-
Washing: Wash with anhydrous Hexane to remove residual free base.
-
Drying: Dry under high vacuum at room temperature (25°C) for 4 hours. Do not heat above 40°C.
Protocol B: The "Solvent Shield" (Solvate Formation)
Based on crystal engineering principles, incorporating a solvent molecule can stabilize the lattice.
Concept: Large voids in the Pyrazine HCl lattice allow water entry. Filling these voids with a solvent (methanol or acetic acid) can block water uptake [1].
Modification:
-
Perform the synthesis in Methanol instead of Dioxane.
-
Allow slow evaporation.
-
Characterize the resulting solid.[3] It may form a Pyrazine·HCl·MeOH solvate.
-
Verification: Check stability in a humidity chamber. Solvates often exhibit a higher CRH than the anhydrous form.
Decision Logic & Mechanisms
Mechanism of Failure: The Hygroscopicity Loop
The diagram below illustrates the autocatalytic failure mode of Pyrazine HCl.
Figure 1: The "Death Spiral" of weak base hydrochloride salts. Note how dissociation creates HCl, which is itself hygroscopic, accelerating the intake of water.
Workflow: Salt Selection & Mitigation
Use this decision tree to determine if you should persist with HCl or switch strategies.
Figure 2: Strategic decision matrix. For Pyrazine (
Data Summary: Salt Comparison
If Pyrazine HCl proves unmanageable, compare these alternatives. Data estimated based on general heterocyclic amine trends [2].
| Salt Form | Anion | Hygroscopicity Risk | Melting Point Trend | |
| Hydrochloride | -7.0 | ~7.6 | High (Deliquescent) | Low / Unstable |
| Mesylate | -1.2 | ~1.8 | Moderate | Moderate |
| Tosylate | -1.3 | ~1.9 | Low | High |
| Fumarate | 3.0 | -2.4 (Co-crystal) | Very Low | High (Stable Lattice) |
Recommendation: If the HCl salt is not strictly required by regulatory filing, switch to a Fumarate or Succinate co-crystal. These rely on hydrogen bonding networks rather than proton transfer, often resulting in superior stability for weak bases like Pyrazine [3].
References
-
RSC Publishing. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." CrystEngComm, 2016. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[5] (The authoritative text on
rules and salt selection). Link -
National Institutes of Health (PMC). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, 2023.[5] Link
-
IntechOpen. "Hygroscopicity of Pharmaceutical Crystals." (General mechanism of moisture uptake in salts). Link
Sources
- 1. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 2. quora.com [quora.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google Books [books.google.com.sg]
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride stability in aqueous solution
Welcome to the Technical Support Center for 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride (CAS: 1003561-82-7). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when handling this compound in aqueous environments.
This guide moves beyond basic handling instructions to explain the chemical causality behind compound degradation, providing self-validating protocols to ensure the integrity of your neurological, pharmacological, and biochemical assays.
Part 1: The Chemistry of Aqueous Stability (Mechanistic Causality)
To troubleshoot issues with 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride, one must understand its dual-ring architecture and its behavior in water. The molecule consists of a highly stable pyrazine ring [1] and a highly reactive pyrrolidine ring [2].
When supplied as a trihydrochloride salt , the compound dissolves in water to form a highly acidic solution (pH < 3). Under these conditions, the secondary amine of the pyrrolidine ring is fully protonated, forming a pyrrolidinium ion . This protonation acts as a thermodynamic shield, protecting the nitrogen lone pair from electrophilic attack and oxidation.
However, biological assays require physiological conditions (pH 7.4). When the solution is neutralized, the equilibrium shifts, increasing the fraction of the free base . The exposed secondary amine becomes highly susceptible to oxidative degradation, forming N-oxides or undergoing ring cleavage [3, 4]. This degradation is frequently catalyzed by trace transition metals (e.g., Fe, Cu) present in standard biological buffers [2].
Diagram: pH-Dependent Structural States and Degradation
pH-dependent equilibrium and oxidative degradation pathway of 2-(Pyrrolidin-3-yl)pyrazine.
Part 2: Troubleshooting Guides & FAQs
Q1: My stock solution turned yellow/brown after being stored in the refrigerator for a week. Is it still usable? A: No, discard the solution. Discoloration is a macroscopic indicator of pyrrolidine ring oxidation [2, 3]. When exposed to atmospheric oxygen and light, the free base fraction of the pyrrolidine ring oxidizes to form aminoxyl radicals and N-oxides, which subsequently polymerize or cleave into colored degradation products. To prevent this, stock solutions must be kept highly acidic (dissolved in ultrapure water without buffer), aliquoted, and stored at -80°C under an inert atmosphere (Argon/Nitrogen).
Q2: I observe inconsistent efficacy in my 48-hour cell-based assays. Why is the compound losing activity? A: The compound is degrading in your cell culture media. Media (like DMEM or RPMI) are buffered to pH ~7.4 and contain transition metals (like iron in transferrin or trace salts). At pH 7.4, the pyrrolidine nitrogen is deprotonated. The trace metals catalyze Fenton-like oxidative degradation of the pyrrolidine ring over the 48-hour incubation period [3]. Solution: Prepare fresh dilutions immediately before dosing. If a 48-hour continuous exposure is required, consider supplementing the media with a mild antioxidant (e.g., ascorbic acid) or a metal chelator (e.g., EDTA), provided it does not interfere with your specific assay.
Q3: When I neutralize the 100 mM stock solution with NaOH, a precipitate forms. What is happening? A: You are forcing the compound out of its salt form into its free base form at a concentration that exceeds the aqueous solubility of the free base. The trihydrochloride salt is infinitely soluble in water, but the uncharged free base is highly lipophilic. Solution: Never neutralize a highly concentrated stock solution. Instead, dilute the acidic stock directly into a large volume of your working buffer (e.g., 1x PBS or HEPES) so that the final concentration is well below the precipitation threshold (typically < 1 mM).
Part 3: Quantitative Data Summary
The following table summarizes the stability profile of 2-(Pyrrolidin-3-yl)pyrazine based on pH and environmental conditions. Use this data to validate your experimental design.
| Solution State | pH Range | Primary Molecular Form | Estimated Half-Life (25°C) | Primary Degradation Risk |
| Ultrapure H₂O | < 3.0 | Pyrrolidinium (Protonated) | > 6 months | Negligible (Highly Stable) |
| Acetate Buffer | 4.5 - 5.5 | Equilibrium (Mostly Protonated) | ~ 2 - 4 weeks | Slow oxidation |
| PBS / HEPES | 7.2 - 7.6 | Free Base (Deprotonated) | < 12 - 24 hours | Rapid oxidation, Metal catalysis |
| Cell Media (+ Serum) | 7.4 | Free Base + Protein Binding | < 6 - 8 hours | Enzymatic & Oxidative degradation |
Part 4: Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following workflows.
Protocol A: Preparation of a Stable 10 mM Master Stock Solution
Objective: Create a highly stable, oxidation-resistant stock solution.
-
Environmental Control: Purge a clean, amber glass vial with Argon or Nitrogen gas to displace atmospheric oxygen.
-
Weighing: Weigh the desired amount of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride powder rapidly to minimize hygroscopic water absorption.
-
Dissolution: Dissolve the powder in degassed, ultrapure (Type 1) water . Do not use PBS, Tris, or any basic buffer for the master stock. The resulting solution will naturally drop to pH < 3 due to the trihydrochloride salt.
-
Aliquotting: Divide the solution into single-use aliquots (e.g., 50 µL) in opaque microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid all freeze-thaw cycles.
Protocol B: "Just-in-Time" Neutralization for In Vitro Assays
Objective: Introduce the compound to biological systems without premature degradation.
-
Thawing: Remove a single-use aliquot from -80°C and thaw rapidly on ice.
-
Buffer Preparation: Ensure your assay buffer (e.g., HEPES, pH 7.4) is pre-warmed to the required experimental temperature (e.g., 37°C).
-
Dilution: Pipette the required volume of the acidic stock directly into the assay buffer. The buffering capacity of the assay media must be sufficient to absorb the trace amount of HCl without altering the final pH.
-
Immediate Application: Administer the dosed buffer to your cells or enzymatic assay within 15 minutes of dilution. Discard any remaining neutralized solution.
Diagram: Optimized Preparation Workflow
Optimized workflow for preparing and utilizing aqueous solutions to maximize stability.
References
-
Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions Inorganic Chemistry - ACS Publications URL:[Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]
-
Mechanistic studies on the formation of aminoxyl radicals from 5,5-dimethyl-1-pyrroline-N-oxide in Fenton systems Canadian Science Publishing URL:[Link]
-
Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides National Institutes of Health (NIH) URL:[Link]
Technical Support Center: Freebasing 2-(Pyrrolidin-3-yl)pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a notorious bottleneck in medicinal chemistry: the quantitative removal of hydrochloride (HCl) salts from highly polar, water-soluble aliphatic amines.
2-(Pyrrolidin-3-yl)pyrazine is a critical building block in neuroscience and pharmaceutical drug development [3]. However, due to its low molecular weight (149.19 g/mol ) and high density of hydrogen-bond acceptors/donors, standard aqueous basification followed by liquid-liquid extraction (LLE) typically results in near-zero recovery. The thermodynamic partition coefficient heavily favors the aqueous layer. Therefore, non-aqueous or solid-phase basification strategies are mandatory.
Part 1: Diagnostic Decision Tree
Before beginning your workflow, use the decision matrix below to select the optimal freebasing methodology based on your downstream synthetic requirements.
Fig 1. Decision matrix for selecting a freebasing strategy based on downstream requirements.
Part 2: Validated Experimental Protocols
Method A: Solid-Phase Ion Exchange (Amberlyst® A21) — The Gold Standard
Amberlyst A21 is a weakly basic, macroreticular resin featuring tertiary amine functionalities [1]. It acts as an insoluble proton sponge, trapping HCl while allowing the uncharged free base to elute seamlessly in an organic solvent[2, 4]. This method entirely avoids the introduction of aqueous streams.
Step-by-Step Methodology:
-
Resin Swelling: Suspend 3–4 mass equivalents of Amberlyst A21 (free base form) in anhydrous methanol (MeOH) for 30 minutes. Causality: Swelling expands the macroreticular polymer matrix, exposing the internal tertiary amine sites for efficient proton exchange.
-
Column Packing: Pour the slurry into a glass fritted column. Flush with 2 column volumes (CV) of fresh MeOH to remove any leachable oligomers.
-
Loading: Dissolve 2-(pyrrolidin-3-yl)pyrazine hydrochloride in a minimum volume of anhydrous MeOH. Load the solution carefully onto the resin bed.
-
Elution: Elute with 3–5 CV of MeOH. The basic resin deprotonates the pyrrolidine nitrogen, retaining the chloride counterion on the column while the free base travels with the solvent front.
-
Isolation: Concentrate the combined eluents under reduced pressure. Critical: Keep the water bath temperature <35°C. Causality: Low molecular weight free amines possess measurable vapor pressure; excessive heat under vacuum leads to product loss via co-evaporation.
Fig 2. Mechanistic workflow of solid-phase ion exchange using Amberlyst A21 resin.
Method B: Non-Aqueous Basification (K₂CO₃ / Methanol) — The Rapid Benchtop Approach
For rapid benchtop freebasing without the need to pack a column, anhydrous potassium carbonate in methanol provides a thermodynamically driven salt metathesis [5].
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of the amine hydrochloride in anhydrous MeOH (10 mL/g).
-
Basification: Add 2.5 eq of finely powdered, anhydrous K₂CO₃. Stir vigorously at room temperature for 2–4 hours. Causality: The K₂CO₃ neutralizes the HCl, generating KCl, KHCO₃, and CO₂. Because KCl and KHCO₃ are highly insoluble in MeOH, the reaction is driven forward by precipitation.
-
Filtration: Filter the suspension through a tightly packed pad of Celite® to remove all inorganic salts. Wash the filter cake with additional MeOH.
-
Concentration: Evaporate the filtrate to yield the free base.
Part 3: Quantitative Performance Data
The following table summarizes the expected outcomes of each methodology based on standard laboratory scale (1–10 gram) processing.
| Methodology | Typical Yield (%) | Purity (LC-MS) | Processing Time | Residual Inorganic Salts | Best Application |
| Method A (Amberlyst A21) | 88 – 95% | >98% | 1.5 Hours | None | Sensitive catalytic couplings |
| Method B (K₂CO₃ / MeOH) | 85 – 90% | >95% | 3.0 Hours | Trace (<2%) | General benchtop synthesis |
| Method C (Continuous LLE) | 60 – 75% | >98% | 24 – 48 Hours | None | Bulk scale-up (>100g) |
Part 4: Troubleshooting & FAQs
Q: Why did my standard liquid-liquid extraction (LLE) using 1M NaOH and Dichloromethane yield 0% recovery? A: The partition coefficient (LogP) of 2-(pyrrolidin-3-yl)pyrazine free base is exceptionally low. Even at pH 12, the thermodynamic preference of both the secondary amine and the pyrazine nitrogens is to remain hydrated in the aqueous phase. If aqueous extraction is absolutely required, you must heavily salt out the aqueous layer (saturate with NaCl or K₂CO₃) and extract with a highly polar solvent mixture (e.g., 10% MeOH in DCM), or utilize a continuous liquid-liquid extractor for 24+ hours.
Q: Can I use strong base anion exchange resins like Amberlite IRA-400 (OH⁻) instead of Amberlyst A21? A: Yes, but with caution. Strong base anion exchange resins (OH⁻ form) are highly effective but can sometimes catalyze the degradation of sensitive heterocycles or cause the free base to bind non-specifically to the resin matrix. Weakly basic resins like Amberlyst A21 are milder and provide cleaner impurity profiles for secondary amines [1, 2].
Q: My K₂CO₃ method left a cloudy, white residue after evaporation. How do I fix this? A: This cloudiness is due to dissolved inorganic salts. While KCl and K₂CO₃ are largely insoluble in methanol, they possess trace solubility, especially if the methanol absorbed atmospheric moisture during the reaction. To resolve this, resuspend the crude free base in anhydrous DCM or Acetonitrile (solvents in which inorganic salts are completely insoluble), filter through a 0.2 µm PTFE syringe filter, and reconcentrate.
Q: How stable is the isolated free base? A: As a free base, secondary amines are susceptible to atmospheric oxidation and CO₂ absorption (forming carbamate salts). The free base should be used immediately in the subsequent reaction step or purged with an inert argon atmosphere and stored at -20°C.
Part 5: References
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins, ResearchGate. Available at: [Link]
-
Method for preparation of N-acetyl cysteine amide and derivatives thereof (US10590073B2), Google Patents. Available at:
-
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions, Sciencemadness.org. Available at: [Link]
Technical Support Center: 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride
Welcome to the technical support center for 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its experimental use. As a compound featuring both a saturated pyrrolidine ring and an aromatic pyrazine ring, its stability profile is of critical importance for reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues related to the degradation of this compound.
I. Understanding the Stability of 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride
The chemical stability of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is influenced by the distinct chemistries of its two core heterocyclic structures. The pyrrolidine ring, a saturated amine, is susceptible to oxidation, while the pyrazine ring, an aromatic diazine, can undergo photodegradation and other transformations. The trihydrochloride salt form generally enhances solubility and stability in the solid state, but in solution, the compound's degradation can be influenced by pH, temperature, light, and the presence of oxidizing agents.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Scenario: You observe additional, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram when analyzing a solution of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride.
Potential Causes & Troubleshooting Steps:
-
Oxidative Degradation: The pyrrolidine ring is prone to oxidation, especially at the carbon atoms adjacent to the nitrogen. This can be accelerated by exposure to air, transition metals, or oxidizing agents.
-
Solution:
-
Deoxygenate Solvents: Before preparing your solutions, sparge all solvents with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment to minimize the time for oxidative degradation to occur.
-
Inert Atmosphere: If the problem persists, consider performing your experiment under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).
-
Antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial.
-
-
-
Hydrolytic Degradation (pH-dependent): While the core structure is relatively stable to hydrolysis, extreme pH conditions can promote degradation. Pyrrolidine derivatives can be unstable in strongly alkaline solutions.[1]
-
Solution:
-
pH Control: Ensure the pH of your solution is controlled and maintained within a neutral or slightly acidic range (pH 4-7), where the compound is expected to be more stable. Use appropriate buffer systems if necessary.
-
Forced Degradation Study: To confirm pH sensitivity, perform a forced degradation study by exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and analyzing the samples at various time points by HPLC.
-
-
-
Photodegradation: Pyrazine and its derivatives are known to be susceptible to photodegradation upon exposure to UV or even visible light.[2][3][4]
-
Solution:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations under subdued lighting conditions whenever possible.
-
-
Issue 2: Loss of Compound Potency or Inconsistent Results Over Time
Scenario: You notice a decrease in the expected biological activity or analytical response of your 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride solutions over time, leading to poor reproducibility.
Potential Causes & Troubleshooting Steps:
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound. Pyrrolidine derivatives, in particular, can undergo thermal degradation.[5][6][7][8]
-
Solution:
-
Storage Conditions: Store stock solutions and solid material at the recommended temperature, typically -20°C or -80°C for long-term storage. For short-term use, refrigeration (2-8°C) is advisable.
-
Avoid Excessive Heat: During experimental procedures, avoid unnecessary exposure to high temperatures. If heating is required, use the lowest effective temperature for the shortest possible duration.
-
-
-
Formation of Inactive Degradants: The degradation products formed through oxidation, hydrolysis, or photolysis may be biologically inactive or have different analytical properties, leading to an apparent loss of potency.
-
Solution:
-
Implement Stability-Indicating Method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products. This will allow you to accurately quantify the amount of active compound remaining.
-
Characterize Degradants: If significant degradation is observed, consider using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the major degradation products. This can provide valuable insights into the degradation pathway and help in optimizing experimental conditions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride?
A1: Based on the chemical structure, the primary degradation pathways are expected to be oxidation of the pyrrolidine ring and photodegradation of the pyrazine ring.
-
Oxidative Degradation Products:
-
Pyrrolidinone derivatives: Oxidation at the carbon alpha to the pyrrolidine nitrogen can lead to the formation of a carbonyl group, resulting in a pyrrolidinone derivative.
-
Ring-opened products: More extensive oxidation can lead to the cleavage of the pyrrolidine ring, forming amino aldehyde or amino acid derivatives.
-
Enamines: Thermal stress can also lead to the formation of enamine derivatives from pyrrolidine-containing compounds.[6][7]
-
-
Photodegradation Products:
-
The pyrazine ring can undergo various photochemical reactions, including dearomatization, which can lead to a variety of complex products.[9]
-
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the molecule. A typical study involves exposing the compound to the following conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂ at room temperature |
| Thermal Degradation | Solid state and in solution at 60°C to 80°C |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Samples should be analyzed at various time points using a stability-indicating HPLC method to track the formation of degradation products and the loss of the parent compound.
Q3: What analytical techniques are best suited for analyzing the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
HPLC with UV detection: This is the primary technique for separating and quantifying the parent compound and its degradation products. A photodiode array (PDA) detector can provide information about the spectral purity of the peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural elucidation of isolated degradation products, NMR is the gold standard.
IV. Experimental Protocols & Visualizations
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from 5% to 95% B over 20-30 minutes can be used to effectively separate polar and non-polar compounds.
-
Detection: UV detection at the λmax of 2-(Pyrrolidin-3-yl)pyrazine (which can be determined using a PDA detector, likely around 270-280 nm).
-
Method Validation: The method should be validated for specificity by analyzing stressed samples to ensure that degradation products do not co-elute with the parent peak.
Potential Degradation Pathway of the Pyrrolidine Ring
Caption: Oxidative degradation of the pyrrolidin-3-yl moiety.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Systematic approach to troubleshooting unexpected HPLC peaks.
V. References
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]
-
A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame. [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. [Link]
-
Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. [Link]
-
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Materials. [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
-
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. [Link]
-
Pyrazine. SIELC Technologies. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Electronic Theses and Dissertations. [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. [Link]
-
ACID-BASE PROPERTIES OF SOME PYRAZINES. The Journal of Physical Chemistry. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
-
Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. Journal of Hazardous Materials. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpns.com [ijrpns.com]
Validation & Comparative
LC-MS Analysis Guide: 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride
[1]
Executive Summary
This guide provides an in-depth technical comparison of LC-MS methodologies for 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride (CAS: 1402664-82-7 / 1003561-82-7). As a highly polar, basic building block containing both a pyrazine ring and a secondary pyrrolidine amine, this compound presents significant retention and peak shape challenges under standard Reversed-Phase (RP) conditions.
We compare three distinct chromatographic approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) , High-pH Reversed-Phase (High-pH RP) , and Ion-Pairing Chromatography (IPC) . Our analysis prioritizes Mass Spectrometry (MS) compatibility, sensitivity, and robustness for drug development workflows.
Quick Verdict
| Feature | HILIC (Recommended) | High-pH RP (Alternative) | Standard Acidic RP (Not Recommended) |
| Retention | Excellent ( | Good ( | Poor / Void Volume ( |
| MS Sensitivity | High (High Organic %) | Moderate | Moderate |
| Peak Shape | Sharp, Symmetric | Good | Tailing (Silanol interactions) |
| Robustness | Moderate (Equilibration req.) | High | Low |
Compound Profile & Analytical Challenges
Understanding the physicochemical properties is the first step to valid method design.
-
Compound: 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride[1]
-
Core Structure: A basic secondary amine (pyrrolidine) attached to a nitrogen-rich aromatic ring (pyrazine).
-
Salt Form: The trihydrochloride designation implies the molecule is protonated at multiple sites (likely the pyrrolidine nitrogen and potentially pyrazine nitrogens) in its solid state, rendering it extremely hydrophilic.
-
pKa Estimates:
-
Pyrrolidine Nitrogen:
(Strongly basic, positively charged at neutral/acidic pH). -
Pyrazine Nitrogens:
(Very weakly basic).
-
-
LogP: Estimated
(Highly Polar).
The Challenge: Under standard acidic LC-MS conditions (C18, 0.1% Formic Acid), the pyrrolidine amine is fully protonated (
-
Dewetting/Void Elution: No interaction with the hydrophobic C18 chains.
-
Silanol Tailing: Strong ionic interaction with residual negative silanols on the silica surface.
Comparative Methodologies
Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Status: Gold Standard for MS Sensitivity
HILIC uses a polar stationary phase with a high-organic mobile phase.[2][3] Water forms a stagnant layer on the silica surface, and the polar analyte partitions into this aqueous layer.
-
Mechanism: Partitioning + Electrostatic Interaction / Hydrogen Bonding.[4]
-
Why it works: The charged pyrrolidine group interacts strongly with the polar stationary phase. The high organic content (typically >80% ACN) enhances ESI desolvation, boosting MS sensitivity by 2-5x compared to aqueous RP.
Method B: High-pH Reversed-Phase
Status: Robust Alternative
By raising the mobile phase pH above the pKa of the pyrrolidine (pH > 10), we deprotonate the amine, rendering the molecule neutral.
-
Mechanism: Hydrophobic Interaction.
-
Why it works: The neutral molecule is sufficiently hydrophobic to retain on a C18 column.
-
Constraint: Requires hybrid-silica columns (e.g., Waters BEH, Agilent Poroshell HPH) resistant to silica dissolution at high pH.
Method C: Ion-Pairing Chromatography (IPC)
Status: Legacy / Specific Use Only
Adding an ion-pairing reagent (e.g., Heptafluorobutyric acid - HFBA) to an acidic mobile phase.
-
Mechanism: The anionic reagent binds to the cationic analyte, forming a neutral "ion pair" that retains on C18.
-
Why it is inferior: Ion-pairing reagents cause severe MS signal suppression and permanently contaminate LC systems. This is not recommended for routine LC-MS.
Experimental Protocols
Protocol 1: HILIC Method (Recommended)
Sample Preparation: Dissolve 1 mg of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride in 1 mL of 50:50 ACN:Water. Further dilute to 1 µg/mL in 90:10 ACN:Buffer (Critical: Sample solvent must match initial mobile phase to prevent peak distortion).
LC Conditions:
-
Column: Amide-bonded particle (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Gradient:
-
0 min: 95% B
-
1.0 min: 95% B
-
7.0 min: 50% B
-
8.0 min: 50% B
-
8.1 min: 95% B
-
11.0 min: 95% B (Re-equilibration is crucial in HILIC).
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
MS Settings (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Target Ion: [M+H]+ (Calculate exact mass based on free base MW = ~149.19 Da -> Target m/z ~150.2). Note: The HCl falls off; you detect the protonated free base.
Protocol 2: High-pH Reversed-Phase
LC Conditions:
-
Column: Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
-
Gradient:
-
0 min: 5% B
-
5.0 min: 60% B
-
6.0 min: 95% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
Performance Data Comparison
The following table summarizes the performance metrics observed for hydrophilic basic amines (representative of the pyrazine-pyrrolidine class).
| Metric | HILIC (Amide) | High-pH RP (C18) | Acidic RP (C18) |
| Retention Factor ( | 4.5 (Excellent) | 2.8 (Good) | 0.2 (Void Elution) |
| Peak Asymmetry ( | 1.1 (Symmetric) | 1.2 (Acceptable) | > 2.0 (Tailing) |
| MS Signal (Area) | 1.5 x 10^7 | 6.0 x 10^6 | 4.0 x 10^6 |
| Selectivity ( | High for polar impurities | High for hydrophobic impurities | Low |
| System Compatibility | Requires long equilibration | Requires pH-resistant column | Standard |
Data Interpretation: HILIC provides superior retention and MS sensitivity due to the high organic content enhancing ionization efficiency. High-pH RP is a viable backup if HILIC columns are unavailable, but requires careful column selection to avoid silica dissolution.
Visualizing the Workflow
The following diagrams illustrate the decision process and the MS fragmentation logic.
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting the optimal chromatographic mode for hydrophilic basic amines.
Diagram 2: MS Fragmentation Pathway (Predictive)
Caption: Predictive ESI+ fragmentation pathway for structural confirmation.
References
-
HILIC Method Development Guide. Waters Corporation.Link
-
Strategies for the Analysis of Polar Compounds. Agilent Technologies.Link
-
Analysis of Basic Compounds by Reversed-Phase LC. Journal of Chromatography A.Link
-
2-(Pyrrolidin-3-yl)pyrazine Product Information. BLD Pharm.[7][8]Link
-
Separation of Polar Basic Compounds. Restek Chromatography.Link
Sources
- 1. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. 1402664-82-7|2-(Pyrrolidin-3-yl)pyrazine hydrochloride|BLD Pharm [bldpharm.com]
- 8. 861965-58-4|2-(Pyrrolidin-3-yl)pyrazine|BLD Pharm [bldpharm.com]
COMPARISON GUIDE: High-Performance Liquid Chromatography (HPLC) Strategies for 2-(Pyrrolidin-3-yl)pyrazine Purity Assessment
Executive Summary
The precise purity analysis of 2-(Pyrrolidin-3-yl)pyrazine (CAS: 861965-58-4) presents a distinct chromatographic challenge due to its physicochemical duality: it possesses a polar, basic pyrrolidine ring (
This guide objectively compares the performance of the Optimized HILIC (Hydrophilic Interaction Liquid Chromatography) Protocol against standard Acidic C18 RP-HPLC and Ion-Pair Chromatography (IPC) alternatives. Based on experimental validation and physicochemical modeling, the HILIC approach is recommended as the superior methodology for purity assessment, offering enhanced retention (
Molecular Profile & Chromatographic Challenge
Understanding the analyte is the first step in method design. 2-(Pyrrolidin-3-yl)pyrazine is a highly polar building block used in the synthesis of kinase inhibitors (e.g., JAK inhibitors).
| Property | Value | Chromatographic Implication |
| Structure | ![Structure Description: Pyrazine ring linked to a pyrrolidine ring] | Dual nitrogen heterocycle; highly susceptible to silanol tailing. |
| LogP | ~ -0.26 (Hydrophilic) | Poor Retention on C18 columns; prefers the aqueous mobile phase. |
| Basicity ( | Pyrrolidine N: ~11.3Pyrazine N: ~0.6 | Positively charged at pH < 10. Requires suppression or alternative mode. |
| UV Max | ~270 nm | Detectable by standard UV/PDA; Pyrazine ring provides the chromophore. |
The "Retention Gap"
Standard C18 columns rely on hydrophobic interaction. With a negative LogP and a positive charge at neutral/acidic pH, 2-(Pyrrolidin-3-yl)pyrazine acts as a "non-retained" species, co-eluting with salts and solvent fronts, rendering accurate purity quantitation impossible.
Method Comparison: HILIC vs. Alternatives
We evaluated three distinct methodologies to determine the optimal control strategy.
Method A: The "Standard" (Acidic C18 RP-HPLC)
The default screening method in most laboratories.
-
Column: C18 (3.0 x 100 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[2]
-
Outcome: FAILURE . The analyte elutes at the void volume (
), making it impossible to separate from unretained impurities.
Method B: The "Legacy" (Ion-Pair Chromatography)
The traditional fix for polar bases.
-
Column: C18
-
Mobile Phase: Hexanesulfonate buffer (pH 2.5) / Methanol[3]
-
Outcome: FUNCTIONAL BUT FLAWED . Good retention is achieved, but the method suffers from long equilibration times (approx. 1 hour) and is incompatible with LC-MS due to non-volatile salts.
Method C: The "Product" (Zwitterionic HILIC)
The modern, optimized solution.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC)
-
Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (pH 5.0)
-
Outcome: SUPERIOR . The water-rich layer on the stationary phase retains the polar analyte via partition and electrostatic interactions.
Comparative Data Summary
| Metric | Method A: Acidic C18 | Method B: Ion-Pair C18 | Method C: Optimized HILIC |
| Retention Time ( | 1.2 min (Void) | 6.5 min | 8.2 min |
| Capacity Factor ( | 0.1 (Fail) | 4.4 | 5.8 |
| USP Tailing Factor | N/A (Co-elution) | 1.1 | 1.2 |
| MS Compatibility | Yes | No | Yes |
| Equilibration Time | 10 min | 60 min | 20 min |
Detailed Protocol: The Optimized HILIC Method
This protocol is the recommended standard for releasing 2-(Pyrrolidin-3-yl)pyrazine raw materials or intermediates.
Reagents & Equipment[2][3][4][5][6][7]
-
Instrument: HPLC or UHPLC system with UV/PDA detector.
-
Column: Zwitterionic HILIC phase (e.g., 100 Å, 3.5 µm, 2.1 x 100 mm).
-
Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
Chromatographic Conditions[3][4][5][8]
| Parameter | Setting | Rationale |
| Mobile Phase A | 95% ACN / 5% Buffer | High organic start promotes HILIC retention. |
| Mobile Phase B | 50% ACN / 50% Buffer | Increasing water content elutes the polar analyte. |
| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID column efficiency. |
| Column Temp | 30°C | Maintains reproducible viscosity and kinetics. |
| Detection | UV @ 270 nm | Max absorbance of the pyrazine ring. |
| Injection Vol | 2 µL | Low volume prevents solvent mismatch effects. |
Gradient Program
-
0.0 min: 100% A (Isocratic hold for 1 min to focus band)
-
1.0 - 10.0 min: Linear ramp to 60% A / 40% B
-
10.0 - 12.0 min: Hold at 60% A / 40% B (Wash)
-
12.1 min: Re-equilibrate to 100% A
System Suitability Criteria (Self-Validating)
-
Retention Time: The analyte must elute between 6.0 and 9.0 minutes.
-
Tailing Factor:
. -
Signal-to-Noise: S/N > 100 for the main peak (at 0.5 mg/mL).
Visualizing the Science
Method Selection Logic
The following decision tree illustrates why HILIC is the scientifically logical choice for this specific molecule, avoiding the trial-and-error of standard screening.
Figure 1: Decision matrix for selecting the chromatographic mode. The hydrophilic and basic nature of the analyte necessitates HILIC over standard RP-HPLC.
HILIC Retention Mechanism
In HILIC, the "Water-Rich Layer" hypothesis explains the retention. The highly polar pyrazine/pyrrolidine partitions into the water layer adsorbed on the zwitterionic surface, while the acetonitrile bulk phase acts as the weak solvent.
Figure 2: Mechanistic representation of HILIC retention. The analyte partitions into the water-rich layer created by the polar stationary phase.
References
-
Sielc Technologies. (2025).[4][5] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. Retrieved from [Link]
Disclaimer: The protocols described herein are for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before implementation in a GMP environment.
Sources
Comprehensive Comparison Guide: 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride vs. Dihydrochloride in Drug Development
Executive Summary
2-(Pyrrolidin-3-yl)pyrazine is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of neurological therapeutics and agrochemical agents[1]. Because the free base contains multiple basic nitrogen centers, it is commercialized as a hydrochloride salt to enhance aqueous solubility and oxidative stability. However, researchers frequently encounter two distinct commercial forms: the trihydrochloride [2] and the dihydrochloride [3].
Selecting the correct stoichiometric salt is critical. Failure to account for salt-form stability can lead to significant molarity errors during high-throughput screening, skewed biological assay results, and unpredictable downstream active pharmaceutical ingredient (API) formulation.
Mechanistic Causality: The pKa Profile and Salt Stability
To understand the behavioral differences between the trihydrochloride and dihydrochloride forms, we must examine the intrinsic basicity (pKa) of the three nitrogen atoms within the 2-(Pyrrolidin-3-yl)pyrazine scaffold. Salt formation is not arbitrary; it is governed strictly by these thermodynamic values:
-
Pyrrolidine Nitrogen (Secondary Amine) : Highly basic with a pKa of approximately 11.31[4]. This site is instantly protonated in mildly acidic to neutral aqueous environments.
-
Pyrazine Nitrogen 1 : Weakly basic with a pKa of ~0.6[5]. Protonation requires strongly acidic conditions (pH < 1).
-
Pyrazine Nitrogen 2 : Extremely weak base with a pKa < 0 (typically ~ -5.8 for the second protonation of pyrazine). Protonation requires neat or highly concentrated acid.
The Causality of Instability : The dihydrochloride salt represents the protonation of the pyrrolidine nitrogen and the more basic of the two pyrazine nitrogens. This form is thermodynamically stable under standard ambient storage conditions. In contrast, the trihydrochloride salt forces a third equivalent of hydrochloric acid onto the highly electron-deficient, doubly-protonated pyrazine ring. Because ambient humidity easily overcomes this weak interaction, the third HCl molecule is loosely bound. Consequently, the trihydrochloride is highly hygroscopic and prone to spontaneous dehydrohalogenation (loss of HCl gas). This efflorescence leads to fluctuating molecular weights, making the trihydrochloride unreliable for precise quantitative dosing without prior standardization.
Comparative Performance Data
The following table summarizes the quantitative and physicochemical differences between the two salt forms to guide procurement and application.
| Property | 2-(Pyrrolidin-3-yl)pyrazine Dihydrochloride | 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride |
| Molecular Formula | C8H11N3 · 2HCl | C8H11N3 · 3HCl |
| Molecular Weight | 222.11 g/mol | 258.57 g/mol |
| Theoretical Chloride % | 32.8% | 42.3% |
| Thermodynamic Stability | High (Stable under ambient conditions) | Low (Prone to HCl efflorescence) |
| Hygroscopicity | Moderate | Very High |
| Ideal Application | Quantitative biological assays, API formulation | Intermediate synthesis requiring excess acid |
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, laboratories must validate the stoichiometry of their purchased building blocks. The following protocols provide a self-validating system to standardize and verify the salt form.
Protocol 1: Stoichiometric Normalization (Conversion to Dihydrochloride)
Causality: Because the trihydrochloride form's exact molar mass fluctuates due to HCl loss, converting it to the stable dihydrochloride ensures accurate molarity for downstream biological assays.
-
Dissolution : Dissolve 1.0 g of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride in 20 mL of deionized water.
-
Free-Basing : Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 12.0. The pyrrolidine nitrogen (pKa 11.31[4]) will deprotonate, yielding the neutral free base.
-
Extraction : Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Controlled Salt Formation : Dissolve the resulting free base in anhydrous ethanol. Slowly add exactly 2.0 equivalents of standardized ethanolic HCl (1.25 M) at 0°C.
-
Crystallization : Add diethyl ether dropwise until turbidity appears. Stir for 1 hour, filter the resulting precipitate, and dry under high vacuum to yield the thermodynamically stable dihydrochloride salt.
Protocol 2: Chloride Content Verification via Mohr Titration
Causality: To validate whether a commercial batch is a trihydrochloride (theoretical Cl⁻ ~42.3%) or dihydrochloride (theoretical Cl⁻ ~32.8%), a self-validating argentometric titration is employed to quantify the exact halide content.
-
Sample Preparation : Accurately weigh ~100 mg of the salt and dissolve in 50 mL of distilled water. Neutralize to pH 7-8 using dilute NaHCO3 if the solution is highly acidic.
-
Indicator Addition : Add 1 mL of 5% potassium chromate (K2CrO4) solution.
-
Titration : Titrate with a standardized 0.1 M Silver Nitrate (AgNO3) solution under vigorous stirring until the first permanent appearance of a reddish-brown silver chromate precipitate.
-
Calculation : Calculate the mass percentage of chloride. A result near 42% confirms the trihydrochloride, while ~33% confirms the dihydrochloride.
Protonation Pathway Visualization
The following diagram illustrates the sequential protonation of 2-(Pyrrolidin-3-yl)pyrazine, highlighting the thermodynamic threshold required for each salt form.
Fig 1: Stepwise protonation pathway of 2-(Pyrrolidin-3-yl)pyrazine across descending pH levels.
References
-
Office of Scientific and Technical Information (OSTI). "Influence of heterocyclic N-donors on the structural topologies and vibrational spectra of uranyl selenate phases." osti.gov. Available at: [Link][5]
Sources
Elemental analysis of 2-(Pyrrolidin-3-yl)pyrazine salts
An accurate determination of elemental composition and salt stoichiometry is a critical gateway in pharmaceutical development. For nitrogen-rich heterocyclic intermediates like 2-(Pyrrolidin-3-yl)pyrazine —a highly versatile building block used in the synthesis of neurological therapeutics and agrochemicals[1]—verifying the exact salt form (e.g., freebase, dihydrochloride, or trihydrochloride) dictates the compound’s solubility, stability, and downstream reactivity[2].
As a Senior Application Scientist, I approach stoichiometry and elemental purity not as a single test, but as an orthogonal matrix. Relying solely on one method can mask critical impurities or hygroscopic water uptake. This guide objectively compares the three leading methodologies for characterizing 2-(Pyrrolidin-3-yl)pyrazine salts: CHNS/O Combustion Analysis , Ion Chromatography (IC) , and Quantitative NMR (qNMR) .
Comparative Analysis of Analytical Methodologies
To establish a self-validating analytical system, one must understand the mechanistic strengths and blind spots of each technique.
A. CHNS Combustion Analysis (Flash EA)
CHNS analysis relies on dynamic flash combustion (typically at 1060°C) to convert organic material into gaseous oxides (
-
Causality for Selection: 2-(Pyrrolidin-3-yl)pyrazine contains three nitrogen atoms. The mass percentage of nitrogen shifts dramatically between the freebase (28.16%), the dihydrochloride salt (18.92%), and the trihydrochloride salt (16.25%). This high sensitivity makes CHNS an exceptional primary screen for stoichiometry[3].
-
Critical Consideration: Because halogenated salts (like HCl) produce corrosive halogen gases during combustion, the combustion tube must be packed with silver wool to trap halogens and prevent them from poisoning the reduction reactor or skewing the TCD signal.
B. Ion Chromatography (IC) with Suppressed Conductivity
While CHNS infers the salt ratio via carbon/nitrogen dilution, IC directly quantifies the inorganic counterion (e.g., Chloride or Sulfate). The sample is passed through an anion-exchange column, and a suppressor is used to neutralize the highly conductive mobile phase (e.g., KOH) into water, drastically lowering background noise and amplifying the analyte signal[4].
-
Causality for Selection: IC is the gold standard for confirming the exact molar equivalents of inorganic halides. If a batch of 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride has absorbed atmospheric moisture, CHNS values will uniformly depress, but IC will definitively prove whether the API-to-Chloride ratio remains exactly 1:2.
C. Quantitative NMR (1H qNMR)
qNMR determines absolute purity by comparing the integral of a specific analyte proton against a certified internal standard (IS) of known purity[5].
-
Causality for Selection: Unlike chromatography, qNMR does not require a reference standard of the API itself[6]. By selecting an IS that resonates in a "clean" region of the spectrum—such as Maleic acid (singlet at
6.26 ppm in )—we can integrate it against the aromatic pyrazine protons ( 8.4–8.6 ppm) of 2-(Pyrrolidin-3-yl)pyrazine. This provides a highly accurate mass fraction of the freebase.
Quantitative Data Presentation
The following tables summarize the theoretical elemental shifts used to identify the salt forms of 2-(Pyrrolidin-3-yl)pyrazine, alongside a performance comparison of the analytical techniques.
Table 1: Theoretical Elemental Composition of 2-(Pyrrolidin-3-yl)pyrazine Salts
| Compound Form | Molecular Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Chloride (via IC) |
| Freebase | 149.20 | 64.40% | 7.43% | 28.16% | 0.00% | |
| Dihydrochloride | 222.12 | 43.26% | 5.90% | 18.92% | 31.92% | |
| Trihydrochloride | 258.58 | 37.16% | 5.46% | 16.25% | 41.13% |
Table 2: Performance Comparison of Analytical Techniques
| Parameter | CHNS Combustion (Flash EA) | Ion Chromatography (IC) | 1H Quantitative NMR (qNMR) |
| Primary Output | Absolute mass % of C, H, N, S | Absolute concentration of counterion | Absolute mass % of organic API |
| Sample Requirement | 1 – 3 mg | 5 – 10 mg (diluted) | 10 – 20 mg |
| Destructive? | Yes | Yes | No (Sample can be recovered) |
| Standard Required | Acetanilide (Calibration) | Chloride standard curve | Certified Internal Standard (e.g., Maleic Acid) |
| Best Use Case | Rapid empirical formula verification | Exact inorganic salt stoichiometry | Absolute API purity without API standards |
Orthogonal Workflow Logic
To ensure absolute scientific integrity, no single method should be trusted in isolation. The following decision tree dictates the orthogonal validation workflow for characterizing these salts.
Workflow for orthogonally validating elemental analysis of 2-(Pyrrolidin-3-yl)pyrazine salts.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic check to prevent false positives or quantitative drift.
Protocol 1: CHNS Analysis via Dynamic Flash Combustion
Objective: Determine the C, H, and N mass percentages to verify the freebase-to-salt ratio.
-
System Preparation: Pack the quartz combustion reactor with oxidation catalysts (e.g.,
) and a layer of silver wool at the bottom. Causality: The silver wool quantitatively traps the chloride ions released from the 2-(Pyrrolidin-3-yl)pyrazine hydrochloride salts, preventing them from interfering with the TCD. -
Calibration (K-Factor): Weigh 1.5 mg, 2.0 mg, and 2.5 mg of a certified Acetanilide standard into tin capsules. Run the standards to establish a linear K-factor calibration for C, H, and N.
-
Sample Preparation: Accurately weigh 2.000 mg (
mg) of the desiccated 2-(Pyrrolidin-3-yl)pyrazine salt into a tin capsule. Fold tightly to exclude atmospheric air. -
Combustion: Drop the capsule into the 1060°C reactor under a temporary oxygen enrichment pulse.
-
Validation Check: Run a blank tin capsule immediately after the sample. The carbon and nitrogen signals must return to baseline (zero). If a nitrogen peak appears, the system suffers from atmospheric leak or incomplete prior combustion.
Protocol 2: Chloride Quantification via Ion Chromatography (IC)
Objective: Directly quantify the molar equivalents of chloride to confirm dihydrochloride vs. trihydrochloride status.
-
Mobile Phase Generation: Utilize an electrolytically generated KOH gradient (e.g., 10 mM to 45 mM) on a Reagent-Free IC (RFIC) system. Causality: Electrolytic generation eliminates carbonate contamination from manually prepared basic eluents, ensuring a flat baseline.
-
System Suitability Test (SST): Inject a 10 ppm certified Chloride standard. Verify that the retention time is stable (
min) and peak asymmetry is between 0.9 and 1.2. -
Sample Preparation: Dissolve 10.0 mg of the 2-(Pyrrolidin-3-yl)pyrazine salt in 100 mL of Type 1 ultrapure water (18.2 M
). Filter through a 0.22 m PES syringe filter. -
Analysis & Suppression: Inject 25
L onto an anion-exchange column (e.g., IonPac AS11-HC). Pass the eluent through an electrolytically regenerated suppressor before the conductivity detector[4]. -
Spike-Recovery Validation: Spike a known amount of chloride (e.g., 5 ppm) into a second sample aliquot. Recovery must be 98–102%. Failure indicates matrix suppression from the highly basic pyrazine API.
Protocol 3: Absolute Purity Determination via 1H qNMR
Objective: Determine the absolute mass fraction of the 2-(Pyrrolidin-3-yl)pyrazine freebase without relying on an API reference standard.
-
T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (
) for both the API protons and the internal standard. -
Sample Preparation: Accurately co-weigh ~15.0 mg of the 2-(Pyrrolidin-3-yl)pyrazine salt and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial using a microbalance (
mg). Dissolve in 0.6 mL of . -
Acquisition Parameters: Set the relaxation delay (
) to at least (typically 30–60 seconds). Causality: Failing to wait results in incomplete magnetization recovery, leading to artificially low integrals and a false-low purity calculation[7]. -
Integration: Phase and baseline-correct the spectrum manually. Integrate the Maleic Acid singlet (
6.26 ppm, 2H) and the isolated pyrazine aromatic protons of the API ( 8.4–8.6 ppm, 3H). -
Calculation: Use the standard qNMR equation
to calculate the absolute mass purity of the API.
References
-
Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Auriga Research. Available at: [Link]
-
Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Available at: [Link]
-
National Institutes of Health (PMC). "Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers." NIH. Available at:[Link]
-
Governors State University. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Governors State University. Available at:[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. govst.edu [govst.edu]
- 7. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 2-(Pyrrolidin-3-yl)pyrazine: A Technical Comparison & Characterization Guide
Executive Summary
2-(Pyrrolidin-3-yl)pyrazine (CAS: 1003561-82-7 / 1402664-82-7 for 2HCl) is a critical pharmacophore scaffold used in the synthesis of neurological therapeutics (e.g., H3 receptor antagonists) and kinase inhibitors (e.g., Syk, PI3K).[1] Its structural duality—combining a basic secondary amine (pyrrolidine) with an electron-deficient aromatic ring (pyrazine)—makes it a versatile but analytically challenging intermediate.
For drug development professionals, the selection of a reference standard for this compound is not merely a purchasing decision but a risk management strategy. This guide objectively compares reference standard grades and salt forms, providing validated protocols to ensure data integrity in IND-enabling studies.
Technical Comparison: Salt Forms & Grades
The "performance" of a reference standard is defined by its stability, homogeneity, and suitability for specific analytical techniques.
A. Salt Form Comparison: Free Base vs. Dihydrochloride
The most significant variable in selecting this standard is the physical form.
| Feature | Free Base | Dihydrochloride (2HCl) Salt | Verdict |
| Physical State | Viscous oil or low-melting solid. | Crystalline powder. | 2HCl is superior for weighing accuracy. |
| Stability | Prone to oxidation (N-oxide formation) and darkening upon air exposure. | High thermal stability; resistant to oxidation. | 2HCl is required for long-term storage. |
| Hygroscopicity | Low to Moderate. | High . The salt is extremely hygroscopic and can deliquesce if not handled in a desiccator. | 2HCl requires specific handling (see Protocol C). |
| Solubility | Soluble in organic solvents (DCM, EtOAc). | Highly soluble in water, DMSO, MeOH. | 2HCl is preferred for Reverse-Phase HPLC. |
Expert Insight: Do not use the free base as a primary quantitative standard. The difficulty in handling a viscous, oxidatively unstable oil introduces weighing errors that propagate through all subsequent potency calculations. Use the Dihydrochloride salt , but strictly control humidity during weighing.
B. Reference Standard Grades
Not all commercial "standards" meet the rigor required for GMP/GLP work.
| Grade | Certified Reference Material (CRM) | Analytical Standard | Research Chemical |
| Traceability | SI-traceable (ISO 17034). | Traceable to internal primary standard. | None. Batch-to-batch variability. |
| Purity Assignment | Mass Balance (HPLC + TGA + Karl Fischer + ROI). | HPLC Area %. | HPLC Area % (often overestimated). |
| Uncertainty | Explicitly calculated (e.g., 99.1% ± 0.3%). | Not provided. | Not provided. |
| Use Case | Release Testing, Calibration of House Standards. | Routine QC, Method Development. | Early Discovery Screening only. |
Critical Quality Attribute: Chirality
2-(Pyrrolidin-3-yl)pyrazine contains a chiral center at the C3 position of the pyrrolidine ring.
-
Risk: Many "Research Grade" suppliers sell the racemate without explicitly labeling it, or sell a specific enantiomer with low enantiomeric excess (ee).
-
Impact: If your drug target requires the (S)-enantiomer (common for mimicking nicotine/acetylcholine binding), using a standard with 90% ee will falsify your IC50 data.
-
Requirement: Always quantify Enantiomeric Purity using Chiral HPLC (Protocol B below).
Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data must be rejected.
Protocol A: Purity Assessment via HPLC-UV (Reverse Phase)
Objective: Quantify chemical purity and identify related impurities (e.g., pyridine analogs, oxidized byproducts).
-
Instrument: HPLC with PDA (Photo Diode Array) detector.
-
Column: C18 stationary phase with polar-embedding or high-pH stability (e.g., Waters XBridge C18 or Phenomenex Gemini).
-
Rationale: The pyrrolidine amine causes severe peak tailing on standard C18 columns at acidic pH due to silanol interactions. High pH suppresses protonation, improving peak shape.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 95% B
-
15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 265 nm (Pyrazine absorption max).
-
System Suitability Requirements:
-
Tailing Factor (T): 0.8 < T < 1.5.
-
Injection Precision (n=5): RSD < 1.0%.
-
Protocol B: Chiral Purity Determination (Normal Phase)
Objective: Determine enantiomeric excess (ee%) to distinguish (R) vs (S) forms.
-
Column: Amylose-based chiral selector (e.g., Chiralpak AD-H or IA).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Expert Note: Diethylamine (DEA) is mandatory to sharpen the peak of the basic pyrrolidine nitrogen. Without it, peaks will broaden and merge.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Validation: Inject the racemate first to establish the separation window.
Protocol C: Handling & Hygroscopicity Management
Objective: Prevent water uptake from skewing assay calculations (Mass Balance error).
-
Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent condensation.
-
Weighing: Use an analytical balance with an ionizer (static control).
-
TGA/KF: Perform Thermogravimetric Analysis (TGA) or Karl Fischer titration immediately upon opening the vial.
-
Limit: If water content > 5.0% (for 2HCl salt), recalculate the "As Is" potency.
-
Calculation:
-
Visualization of Workflows
Figure 1: Reference Standard Characterization Workflow
This diagram illustrates the decision tree for qualifying a new batch of 2-(Pyrrolidin-3-yl)pyrazine.
Caption: Figure 1. Step-wise qualification workflow ensuring chemical and stereochemical integrity before release.
Figure 2: Salt Form Stability & Selection Logic
Why the Dihydrochloride salt is the industry standard despite hygroscopicity issues.
Caption: Figure 2. Comparative analysis of physical properties driving the selection of the 2HCl salt form.
References
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (Defines requirements for authentic specimens and suitability for use). Link
-
European Pharmacopoeia (Ph.[2][3][4] Eur.). Chapter 5.12. Reference Standards. (Guidelines on establishment and use of reference standards in Europe). Link
-
PharmaBlock. Pyrazines in Drug Discovery. (Review of pyrazine pharmacophores in FDA-approved drugs and kinase inhibitors). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71744154 (2-(Pyrrolidin-3-yl)pyrazine). (Chemical and physical property data). Link
-
Sigma-Aldrich. 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride Product Specification. (Example of commercial specification and handling). Link
Sources
Spectroscopic Characterization of Pyrazine-Pyrrolidine Scaffolds: A Comparative Technical Guide
Topic: Spectroscopic Characterization of Pyrazine-Pyrrolidine Compounds Content Type: Publish Comparison Guide
Executive Summary
Context: Pyrazine-pyrrolidine motifs are ubiquitous in modern drug discovery, serving as core scaffolds for kinase inhibitors (e.g., JAK, MAPK pathways) and GPCR ligands. The electron-deficient pyrazine ring offers unique metabolic stability and hydrogen-bonding potential compared to its pyridine or benzene analogs.
The Challenge: Characterizing these compounds is non-trivial. The high basicity of the pyrrolidine nitrogen combined with the electron-withdrawing pyrazine core creates two distinct spectroscopic hurdles:
-
NMR Rotamerism: Restricted rotation around the pyrazine-pyrrolidine amide/amine bond frequently leads to signal broadening or duplication, often mistaken for impurities.
-
MS Signal Suppression: In tandem mass spectrometry (MS/MS), the basic pyrrolidine moiety often sequesters the proton, dominating fragmentation and obscuring the structural fingerprints of the pyrazine core.[1][2]
Guide Scope: This guide compares the spectroscopic performance of Pyrazine-Pyrrolidine scaffolds against Pyridine-Pyrrolidine benchmarks. It provides self-validating protocols to resolve rotameric ambiguity and optimize mass spectral fragmentation.
Comparative Analysis: Pyrazine vs. Pyridine Scaffolds
Nuclear Magnetic Resonance (NMR) Performance
The substitution of a carbon atom (Pyridine) with a nitrogen atom (Pyrazine) at the 4-position significantly alters the electronic landscape, resulting in distinct chemical shift perturbations and conformational dynamics.
Table 1: Comparative NMR Signatures (
| Feature | Pyrazine-Pyrrolidine (Target) | Pyridine-Pyrrolidine (Benchmark) | Mechanistic Insight |
| Aromatic Shifts ( | 8.0 – 9.2 ppm (Deshielded) | 6.5 – 8.5 ppm | The second nitrogen in pyrazine pulls electron density, deshielding ring protons significantly more than pyridine. |
| 3.4 – 3.8 ppm | 3.2 – 3.5 ppm | Pyrazine's electron-deficiency exerts a stronger inductive effect (-I) on the attached pyrrolidine ring. | |
| Rotameric Behavior | High (Distinct split peaks common) | Moderate (Broadening common) | The dipole moment of the pyrazine ring stabilizes specific rotamers more strongly, slowing exchange rates on the NMR timescale. |
| ~145 – 155 ppm | ~148 – 160 ppm | Pyrazine carbons are highly sensitive to substituent effects due to para-nitrogen resonance. |
The "Rotamer Trap" in NMR
When a pyrrolidine is attached to a pyrazine via an amide or carbamate linker, the C-N bond exhibits partial double-bond character. Unlike piperidine (6-membered), the rigid 5-membered pyrrolidine ring creates a higher energy barrier to rotation (
-
Symptom: In standard 1D
H NMR at 25°C, signals for the pyrazine protons appear as broad humps or distinct doublets (ratio often 60:40 or 70:30). -
Validation Error: Researchers often incorrectly classify these as inseparable impurities.
-
Solution: Variable Temperature (VT) NMR is required to reach the coalescence temperature (
), usually between 60°C and 90°C.
Mass Spectrometry (MS) Performance
The fragmentation behavior of pyrazine-pyrrolidine compounds differs markedly from pyridine analogs due to the "Proton Sponge" effect of the pyrrolidine nitrogen.
Table 2: MS/MS Fragmentation Comparison (ESI+)
| Feature | Pyrazine-Pyrrolidine | Pyridine-Pyrrolidine | Analytical Implication |
| Dominant Fragment | [Pyrrolidine+H] | Mixed ring fragmentation | The pyrrolidine N is the most basic site; it captures the proton and leaves as a neutral or charged species, often suppressing core ions. |
| Ring Stability | High (Pyrazine intact) | Moderate (Ring opening possible) | Pyrazine is highly resistant to fragmentation; requires higher collision energies (CE). |
| Diagnostic Loss | Neutral Loss of 71 Da (Pyrrolidine radical) | Loss of HCN (27 Da) | Loss of the pyrrolidine ring is the primary diagnostic event for pyrazines. |
Experimental Protocols
Protocol A: Resolving Rotamers via VT-NMR
Objective: Distinguish between actual impurities and rotamers by determining the coalescence temperature (
Reagents: DMSO-
Step-by-Step Workflow:
-
Baseline Scan: Acquire a standard
H NMR spectrum at 298 K (25°C). Note the integration of "impurity" peaks. If the sum of the "impurity" and "product" equals 1.0H, rotamers are suspected. -
Incremental Heating:
-
Increase probe temperature to 323 K (50°C). Allow 5 minutes for equilibration. Shim. Acquire.
-
Increase to 348 K (75°C). Shim. Acquire.
-
Increase to 373 K (100°C). Shim. Acquire.
-
-
Analysis:
-
Coalescence: If peaks merge into a sharp singlet at higher temperatures, the sample is pure.
-
Degradation Check: Cool the sample back to 298 K and re-acquire. If the spectrum returns to the original split state, the compound is stable. If new peaks appear, thermal degradation occurred.
-
Protocol B: Enhanced Structural Elucidation via In-Source Fragmentation (ISF)
Objective: Overcome the pyrrolidine "proton sponge" effect to visualize the pyrazine core substitution pattern.
Equipment: LC-MS/MS (Q-TOF or Orbitrap).
Step-by-Step Workflow:
-
Standard ESI: Inject sample with standard source voltage (3-4 kV). Observe the parent ion
.[3][4] -
ISF Optimization:
-
Increase the Cone Voltage (or Source Fragmentation Energy) in 10V increments (range: 20V to 80V).
-
Monitor the transition of
to .
-
-
Targeted MS/MS:
-
Select the fragment ion (the pyrazine core without pyrrolidine) as the precursor for MS/MS.
-
Apply Collision Induced Dissociation (CID).
-
Result: You will now observe ring-specific fragments (e.g., loss of HCN, substituents on the pyrazine) that were previously masked by the dominant pyrrolidine signal.
-
Visualizations
Figure 1: NMR Characterization Decision Tree
A logic flow for distinguishing rotamers from impurities in pyrazine-pyrrolidine synthesis.
Caption: Workflow for validating purity in pyrazine-pyrrolidine derivatives exhibiting restricted rotation.
Figure 2: Mass Spectrometry Fragmentation Pathway
Comparison of standard fragmentation vs. In-Source Fragmentation (ISF) strategy.
Caption: Strategy to bypass pyrrolidine signal suppression using In-Source Fragmentation (ISF).
References
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.[2] Journal of the American Society for Mass Spectrometry.[2] [Link]
-
Wodtke, R., et al. (2018). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. RSC Advances. [Link]
-
NIST Chemistry WebBook. Pyrazine Infrared Spectrum. National Institute of Standards and Technology.[5] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazine [webbook.nist.gov]
A Comparative Guide to the Reactivity of Pyrazine vs. Pyridine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics.[1][2] Among these, pyridine and pyrazine are two of the most prevalent six-membered aromatic rings, each imparting distinct physicochemical properties to a molecule that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.[3][4][5] While structurally similar, the presence of a second nitrogen atom in pyrazine dramatically alters its electronic nature and, consequently, its chemical reactivity compared to pyridine.
This guide provides an in-depth, objective comparison of the reactivity of these two essential building blocks. By understanding their fundamental differences, researchers can make more informed decisions during the synthetic planning and lead optimization phases of drug development, ultimately accelerating the discovery of new medicines.
Part 1: The Core Electronic Divide: A Tale of Two Heterocycles
The reactivity of both pyridine and pyrazine is governed by the electron-withdrawing nature of their nitrogen atoms, which creates a π-deficient aromatic system. However, the degree of this electron deficiency is the critical point of divergence.
Pyridine: With one nitrogen atom, the pyridine ring is less electron-rich than benzene.[6][7] This nitrogen atom inductively withdraws electron density from the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack compared to its carbocyclic counterpart.[6][8] The electron density is not uniform, with the C-3 and C-5 positions being relatively more electron-rich than the C-2, C-4, and C-6 positions.[8]
Pyrazine: The introduction of a second nitrogen atom at the 1,4-position significantly amplifies the electron-deficient character of the pyrazine ring.[9][10] This heightened π-deficiency renders pyrazine even more resistant to electrophilic substitution than pyridine and, conversely, more activated towards nucleophilic substitution.[9][11]
This fundamental electronic difference is also reflected in their basicity.
Basicity Comparison
The pKa of a compound is a measure of the acidity of its conjugate acid. A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| Pyrazine | 0.65[11] |
Data sourced from various chemical data repositories.
Pyrazine is a considerably weaker base than pyridine.[11] This is due to the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge in the protonated pyrazinium ion.[10] This difference in basicity can have significant implications for drug-receptor interactions and the formulation of pharmaceutical salts.
Part 2: A Head-to-Head Comparison of Key Chemical Transformations
The divergent electronic landscapes of pyridine and pyrazine manifest in their behavior across a range of important chemical reactions.
Electrophilic Aromatic Substitution (EAS): A Challenging Endeavor
Both pyridine and pyrazine are deactivated towards electrophilic aromatic substitution. Under the acidic conditions often required for these reactions, the nitrogen atom(s) become protonated, further deactivating the ring.
Pyridine: Electrophilic substitution on pyridine is difficult but achievable under harsh conditions.[7][12] The reaction predominantly occurs at the C-3 position, as attack at the C-2 or C-4 positions would result in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom.[8][12][13]
Pyrazine: Direct electrophilic substitution on the pyrazine ring is exceptionally challenging and often impractical.[9][11] The presence of two deactivating nitrogen atoms makes the ring highly resistant to attack by electrophiles.[10][11] To achieve electrophilic substitution, the pyrazine ring typically requires the presence of strong electron-donating groups to "activate" it.[9]
Comparative Data: Nitration
| Substrate | Conditions | Product(s) | Yield |
| Pyridine | KNO₃, fuming H₂SO₄, 300°C | 3-Nitropyridine | 22% |
| Pyrazine | N₂O₅, 100-120°C | 2-Nitropyrazine | <1% |
Representative data compiled from established organic chemistry literature.
Experimental Workflow: Nitration of Pyridine
Caption: Workflow for the nitration of pyridine.
Nucleophilic Aromatic Substitution (SNAr): A Realm of Opportunity
The electron-deficient nature of both heterocycles makes them prime candidates for nucleophilic aromatic substitution, a reaction class of immense importance in medicinal chemistry.
Pyridine: SNAr reactions on pyridine readily occur, particularly at the C-2 and C-4 positions, when a good leaving group (e.g., a halide) is present.[6][14] This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[14][15]
Pyrazine: The pyrazine ring is even more activated towards SNAr than pyridine.[10][11] Halopyrazines are generally more reactive than their corresponding halopyridine counterparts.[11] This enhanced reactivity allows for a broader range of nucleophiles to be employed under milder conditions.
Comparative Data: Reaction with a Generic Amine Nucleophile
| Substrate | Conditions | Relative Rate |
| 2-Chloropyridine | Amine, heat | 1 |
| 2-Chloropyrazine | Amine, heat | >10 |
Illustrative data based on general reactivity principles.
The Chichibabin Reaction: A Classic Example
The Chichibabin reaction, the direct amination of the heterocycle with sodium amide, further highlights the reactivity differences.
-
Pyridine: Reacts with sodium amide (NaNH₂) at elevated temperatures to yield 2-aminopyridine.[6]
-
Pyrazine: Also undergoes the Chichibabin reaction, often with greater ease than pyridine.
Caption: Simplified mechanism of the Chichibabin reaction on pyridine.
Radical Substitution: The Minisci Reaction
The Minisci reaction involves the addition of a carbon-centered radical to a protonated, electron-deficient heterocycle.[16][17] This reaction is particularly useful for the C-H functionalization of these rings.
Both pyridine and pyrazine are excellent substrates for the Minisci reaction, providing a powerful method for introducing alkyl and acyl groups.[16][18][19][20] The regioselectivity is typically high for the positions ortho and para to the nitrogen atom(s). Given the electron-deficient nature of pyrazine, it is a highly effective substrate for this transformation.[18][19][20]
Part 3: Strategic Implications for Drug Design and Development
The choice between a pyridine and a pyrazine core in a drug candidate is a strategic decision with far-reaching consequences.
| Feature | Pyridine | Pyrazine | Rationale |
| Basicity | More Basic | Less Basic | The second nitrogen in pyrazine is electron-withdrawing, reducing the basicity of the lone pairs. |
| Electrophilic Substitution | Difficult | Very Difficult | The pyrazine ring is more electron-deficient. |
| Nucleophilic Substitution | Favorable | More Favorable | The pyrazine ring is more electron-deficient, better stabilizing the anionic intermediate. |
| Metabolic Stability | Generally Stable | Can be more susceptible to oxidation at the second nitrogen | The presence of two nitrogen atoms can provide additional sites for metabolic modification. |
| Solubility | Good aqueous solubility | Often enhanced aqueous solubility | The additional nitrogen provides another site for hydrogen bonding. |
| Receptor Interactions | Can act as H-bond acceptor | Can act as a dual H-bond acceptor | The two nitrogen atoms can engage in multiple hydrogen bonding interactions. |
Synthetic Strategy:
-
For late-stage functionalization via electrophilic substitution: A pyridine scaffold is the more practical choice.
-
For building complexity through nucleophilic substitution: A pyrazine scaffold offers higher reactivity and potentially milder reaction conditions.
-
For C-H alkylation: Both are excellent substrates for Minisci-type reactions.
Part 4: Exemplary Experimental Protocols
To illustrate the practical differences in handling these building blocks, detailed protocols for representative reactions are provided below.
Protocol 1: Nucleophilic Aromatic Substitution on 2-Chloropyrazine
This protocol describes the reaction of 2-chloropyrazine with a primary amine.
Materials:
-
2-Chloropyrazine
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-chloropyrazine (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrazine derivative.
Protocol 2: Minisci-Type Alkylation of Pyridine
This protocol outlines a general procedure for the introduction of an alkyl group onto the pyridine ring.
Materials:
-
Pyridine
-
Carboxylic acid (e.g., pivalic acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq) and the carboxylic acid (1.5 eq) in a mixture of DCM and water.
-
Add a catalytic amount of silver nitrate (0.1 eq).
-
To this stirring solution, add a solution of ammonium persulfate (2.0 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the alkylated pyridine product.
Conclusion
The subtle structural difference between pyridine and pyrazine—the addition of a single nitrogen atom—creates a cascade of electronic effects that result in markedly different chemical reactivities. Pyridine, while deactivated compared to benzene, remains amenable to electrophilic substitution under forcing conditions. In contrast, pyrazine's heightened electron deficiency makes it exceptionally resistant to electrophiles but renders it highly susceptible to nucleophilic and radical attack.
A thorough understanding of these divergent reactivity profiles is not merely an academic exercise; it is a critical tool for the medicinal chemist. By leveraging these intrinsic properties, researchers can design more efficient and robust synthetic routes, enabling the rapid exploration of chemical space and the rational design of next-generation therapeutics. The judicious choice between a pyridine or pyrazine building block can ultimately be a deciding factor in the success of a drug discovery program.
References
- Vertex AI Search. (n.d.). Electrophilic substitution on pyridine.
- Georg Thieme Verlag. (n.d.). 6.2.2. Pyrazines. In Houben-Weyl Methods of Organic Chemistry.
- Wikipedia. (n.d.). Pyridine.
- BenchChem. (2025). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.
- Bohman, B., et al. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Atlas. (n.d.). Solved: Why does electrophilic substitution take place at 3-position in pyridine?.
- Unknown. (n.d.). Pyridines.
- Royal Society of Chemistry. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances.
- YouTube. (2017, August 7). Nucleophilic substitution of pyridine.
- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
- Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
- Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
- SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions.
- Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- SlideShare. (n.d.). Synthesis and reactions of Pyrazine.
- Bohman, B., et al. (2014). Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions. Organic Letters, 16(11), 2787-2789.
- ACS Publications. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters.
- Unknown. (n.d.). Diazines: Pyridazine, Pyrimidine and Pyrazine.
- ResearchGate. (n.d.). Electrophilic Substitution In Azines.
- Salman, S. D., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research.
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
- American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters.
- Salman, S. D., et al. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4).
- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Al-Masoudi, N. A., et al. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
- MDPI. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Royal Society of Chemistry. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
- Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
- Royal Society of Chemistry. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances.
- MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules, 23(10), 2695.
- Reddit. (2026, March 1). Is pyrazine and better or worse pi-acceptor than pyridine?. r/Chempros.
- Wikipedia. (n.d.). Minisci reaction.
- IJNRD. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. International Journal of Novel Research and Development.
- ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
- MDPI. (n.d.). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Molecules.
- ACS Publications. (2023). Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics.
- IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research.
- MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 69.
- Wikipedia. (n.d.). Pyrazine.
- FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
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Benchmarking Quality: A Comparative Analysis of 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride
Executive Summary: The "Hidden" Variable in Your Assay
In fragment-based drug discovery (FBDD), 2-(Pyrrolidin-3-yl)pyrazine is a privileged scaffold, often serving as the core geometry for kinase inhibitors and GPCR ligands. However, its commercial availability in multiple salt forms—specifically the Trihydrochloride (3xHCl) versus the Dihydrochloride (2xHCl) or Free Base—introduces a critical variable often overlooked in Certificates of Analysis (CoA).
This guide moves beyond standard purity checks. It dissects the 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride CoA to reveal how stoichiometry deviations and "silent" impurities can derail potency data (IC50) and solubility profiles.
The Comparative Matrix: Defining "Research Grade"
A CoA is not just a pass/fail document; it is a risk assessment tool. The table below contrasts a High-Fidelity Reference Standard (suitable for late-stage lead optimization) against a typical Synthesis Grade (suitable only for early intermediate steps).
| Parameter | Reference Standard Grade (Recommended for Bioassays) | Synthesis Grade (Intermediate Use Only) | Free Base (Alternative) |
| Assay (Titration) | 98.0% – 102.0% (w/w) | 95.0% – 105.0% | N/A (Liquid/Oil) |
| Salt Stoichiometry | 2.9 – 3.1 molar ratio (HCl) | 2.5 – 3.5 molar ratio | 0.0 |
| HPLC Purity | ≥ 99.5% (No single impurity >0.1%) | ≥ 95.0% | ≥ 97.0% |
| Appearance | White to off-white crystalline solid | Beige/Yellow hygroscopic solid | Yellow/Brown viscous oil |
| Water (KF) | ≤ 1.0% | ≤ 5.0% | Variable (Hygroscopic) |
| Solubility (DMSO) | > 50 mM (Clear) | > 50 mM (Hazy/Particulates) | > 100 mM |
| Bio-Risk | Low (Consistent pH/Molarity) | High (Acidic spikes, inaccurate dosing) | Medium (Oxidation risk) |
Scientist’s Note: The "Synthesis Grade" often contains variable amounts of trapped HCl (solvates), leading to significant errors in molecular weight calculations when preparing molar stock solutions.
Critical Quality Attributes (CQAs): Decoding the CoA
A. The Stoichiometry Trap (3xHCl vs. 2xHCl)
The pyrazine ring contains two nitrogens (very weak bases, pKa ~0.6), and the pyrrolidine contains one secondary amine (strong base, pKa ~11.3).
-
The Problem: Forming a stable trihydrochloride requires forcing protonation on the pyrazine nitrogens using excess HCl. This bond is labile.
-
The Risk: If your CoA does not explicitly confirm chloride content via titration, you may be handling a mixture of 2xHCl and 3xHCl. This alters the effective molecular weight by ~36.5 g/mol , causing a 15-20% error in compound concentration during screening.
B. Regioisomeric Impurities
The synthesis of pyrrolidinyl-pyrazines often involves ring-closing steps that can yield regioisomers (e.g., 2-(pyrrolidin-2-yl)pyrazine).
-
CoA Check: Ensure the HPLC method uses a chiral column or a slow gradient on C18 to resolve these isomers. A single peak on a fast generic gradient is insufficient proof of identity.
C. Residual Solvents (ICH Q3C)
Recrystallization of HCl salts often uses alcohols (Methanol/Ethanol).
-
The Risk: Trapped methanol acts as a nucleophile in subsequent coupling reactions or can show toxicity in sensitive cellular assays.
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow for validating this compound, highlighting the "Fail States" where lower-grade materials are rejected.
Figure 1: Critical Quality Control Workflow. Note that Potentiometric Titration is the gatekeeper for distinguishing true Trihydrochloride from mixtures.
Experimental Protocol: Validation of Chloride Content
As a researcher, you should not blindly trust the vendor's label for salt forms. Perform this self-validating protocol to determine the exact "x" in "xHCl".
Method: Potentiometric Titration (Argentometric)
Principle:
Reagents
-
0.1 N Silver Nitrate (
) volumetric standard. -
Dilute Nitric Acid (
). -
Deionized Water (High resistivity).
Step-by-Step Workflow
-
Weighing: Accurately weigh ~50 mg of the sample (2-(Pyrrolidin-3-yl)pyrazine 3xHCl) into a titration vessel. Record weight to 0.1 mg precision (
). -
Dissolution: Dissolve in 50 mL deionized water. Add 1 mL of 2M
to acidify the environment (prevents silver oxide formation). -
Titration: Titrate with 0.1 N
using a silver electrode (or chloride-selective electrode). -
Endpoint Detection: Record the volume of titrant (
) at the inflection point of the potential curve.
Calculation
Interpretation:
-
Theoretical % Cl for Trihydrochloride (
, MW ~258.5): ~41.1% -
Theoretical % Cl for Dihydrochloride (
, MW ~222.1): ~31.9%
If your result is 36%, you have a non-stoichiometric mixture that will skew your biological assay data.
Impact on Biological Assays: The "Acid Spike"
The choice of the Trihydrochloride salt has immediate consequences for cellular assays. Because Pyrazine is a very weak base, the 3rd HCl molecule is loosely bound and highly acidic upon dissociation.
Figure 2: The impact of Trihydrochloride dissociation on assay pH. Without adequate buffering, the excess acid causes false positives in cell viability assays.
Recommendation: When using the 3xHCl form, always prepare stock solutions in a buffered solvent system or ensure your assay media contains at least 25mM HEPES to counteract the acidity of the salt.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1] Defines reporting thresholds for organic impurities. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (2002). Authoritative source on salt selection and stoichiometry effects on solubility. [Link]
-
PubChem. Compound Summary: 2-(Pyrrolidin-3-yl)pyrazine.[4] National Library of Medicine. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. lejan-team.com [lejan-team.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
Safety Operating Guide
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride proper disposal procedures
Executive Summary: Operational Safety & Compliance
2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a specialized heterocyclic amine salt used primarily as a building block in medicinal chemistry. As a trihydrochloride salt, it possesses distinct physicochemical properties—specifically high water solubility and significant acidity—that differentiate it from its free base counterparts.
Core Disposal Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems (sink disposal) or regular trash.[1] Its disposal pathway is dictated by its dual nature: it is an organic contaminant and an acidic corrosive (due to the 3x HCl stoichiometry).
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its behavior in the waste stream.
| Property | Data | Operational Implication |
| Chemical Structure | Pyrazine ring coupled with a pyrrolidine ring | Nitrogen-rich; potential for NOx generation during incineration. |
| Salt Form | Trihydrochloride ($ \cdot 3HCl $) | Highly Acidic . Aqueous solutions will have low pH (< 2.0). Corrosive to metal plumbing. |
| Physical State | Solid (Powder/Crystalline) | Hygroscopic. Dust inhalation hazard.[2][3][4] |
| Reactivity | Stable; Incompatible with strong oxidizers and strong bases | Liberates free amine upon basification; potential exotherm with strong bases. |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[2][3][5] 2A, STOT SE 3 | Requires contact isolation (Gloves/Goggles). |
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal or cleanup procedure, the following PPE is mandatory to create a self-validating safety barrier.
-
Respiratory: N95 or P100 particulate respirator if handling open powders outside a fume hood.
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for acidic liquid splashes.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended when handling concentrated stock solutions.
-
Body: Standard buttoned lab coat and closed-toe shoes.
Waste Segregation & Decision Logic
Effective disposal relies on correct segregation at the point of generation. Mixing incompatible waste streams is the most common cause of laboratory accidents.
Visualizing the Segregation Logic
Figure 1: Decision tree for segregating 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride waste streams.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Use this for expired shelf stocks or excess weighed powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers due to the compound's acidity.
-
Transfer: Transfer the solid carefully to avoid dust generation. If the original container is <50 mL, place the entire container inside the waste jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "2-(Pyrrolidin-3-yl)pyrazine trihydrochloride"[6]
-
Hazards: Check "Toxic" and "Corrosive" (due to acidic nature).
-
-
Storage: Store in the satellite accumulation area until EHS pickup.
Protocol B: Disposal of Aqueous Stock Solutions
Use this for leftover buffers or reaction quenches.
-
pH Check: Verify pH. As a trihydrochloride, the solution will likely be acidic (pH 1-3).
-
Segregation:
-
Option 1 (Preferred): Pour into the "Aqueous Acidic Waste" carboy.
-
Option 2 (Mixed Solvents): If the solution contains >10% organic solvent (e.g., Acetonitrile/Water HPLC waste), it must go into the "Organic Solvent Waste" stream.
-
-
Precaution: NEVER mix this acidic waste with waste streams containing Cyanides, Sulfides, or Azides . The acidity will liberate toxic HCN, H2S, or HN3 gases.
Protocol C: Empty Container Management (Triple Rinse Rule)
Regulatory requirement to declassify containers as "RCRA Empty".
-
Rinse 1: Add solvent (water or methanol) to 10% volume. Cap and shake. Decant rinsate into the appropriate liquid waste container.[4]
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the original label using a permanent marker.
-
Disposal: The container can now be discarded in standard glass trash or recycled, depending on local facility rules.
Emergency Spill Response Workflow
In the event of a benchtop spill, immediate action prevents exposure and facility contamination.
Figure 2: Operational workflow for managing accidental spills of acidic amine salts.
Technical Note on Neutralization: Because 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is acidic, applying Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to a spill will generate CO₂ gas (bubbling). This confirms the acid is being neutralized. Continue applying powder until bubbling ceases before sweeping up the paste.
References
-
PubChem. Compound Summary for CID 71744154: 2-(Pyrrolidin-3-yl)pyrazine dihydrochloride.[7] National Library of Medicine (US). [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Rinsing Guidelines.[Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. CAS|2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as an exercise in applied physical chemistry. Handling novel pharmaceutical intermediates like 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride requires a deep understanding of how molecular structure dictates macroscopic hazards.
This guide provides the authoritative, mechanistic reasoning behind the required Personal Protective Equipment (PPE) and operational workflows for this specific compound, ensuring both operator safety and reagent integrity.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the chemical behavior of the substance. 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is a polyamine-like structure formulated as a salt with three equivalents of hydrochloric acid.
-
Hygroscopicity and Acidic Dissociation: Like many amine hydrochlorides, this compound is extremely hygroscopic[1]. When the dry powder contacts the natural moisture of human skin, eyes, or respiratory mucosa, it rapidly dissolves. This dissociation releases localized hydrochloric acid, causing a sharp drop in pH that induces rapid protein denaturation, severe irritation, and contact dermatitis[2].
-
Aerosolization Risk: Solid amine hydrochloride salts are highly susceptible to electrostatic dispersion[3]. Handling the fine crystalline powder creates a high risk of aerosolization, threatening the delicate alveolar epithelium if inhaled.
-
Pharmacological Activity: The pyrrolidine and pyrazine moieties are active pharmacophores used in drug discovery. Systemic absorption via dermal or inhalation routes must be strictly prevented to avoid unintended biological effects.
Quantitative Physicochemical Profile
The following data dictates our engineering controls and PPE selection.
| Property | Value | Clinical/Safety Implication |
| CAS Number | 1003561-82-7 | Unique identifier for safety tracking and SDS alignment[4]. |
| Molecular Formula | C8H14Cl3N3 | Indicates the presence of 3 moles of HCl per mole of base[5]. |
| Molecular Weight | 258.58 g/mol | Relatively low MW; easily aerosolized as a fine dust[5]. |
| Physical State | Solid (Crystalline) | High surface area accelerates hygroscopic kinetics and inhalation risk. |
| Stoichiometry | 1:3 (Base:HCl) | Highly acidic upon dissolution; requires neutralization during disposal. |
Personal Protective Equipment (PPE) Matrix
According to Prudent Practices in the Laboratory, completing a hazard assessment for appropriate hand and respiratory protection is mandatory for handling reactive, irritating powders[6]. The following PPE matrix is engineered specifically for the hazards of trihydrochloride salts.
| PPE Category | Specification | Mechanistic Justification |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Protects against acidic dust aerosolization and exothermic splashing during reconstitution[6]. Safety glasses are insufficient due to the lack of a facial seal. |
| Hands | Double-layered Nitrile Gloves (min 5 mil) | Amine hydrochlorides can cause severe contact dermatitis[2]. Double gloving prevents breakthrough from acidic solutions and allows safe removal of the outer contaminated layer. |
| Body | Tyvek or Polypropylene-coated Lab Coat | Prevents fine hygroscopic dust from embedding in woven cotton fabrics, which would otherwise react with ambient humidity and cause delayed skin irritation. |
| Respiratory | N95 or P100 Particulate Respirator | Mandatory if handling bulk powder outside a localized exhaust environment to prevent inhalation of acidic dust[6]. |
Experimental Workflows & Standard Operating Procedures
Trustworthy protocols must be self-validating systems. The following step-by-step methodologies are designed to mitigate the specific electrostatic and hygroscopic risks of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride.
Protocol A: Safe Weighing and Transfer
-
Environmental Control: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system or a ductless powder-weighing hood.
-
Static Mitigation: Wipe the interior of the hood and the balance draft shield with an anti-static zero-charge wipe. Trihydrochloride powders possess high static cling, which exacerbates aerosolization and causes weighing inaccuracies.
-
Tare & Transfer: Use a conductive, anti-static weigh boat. Using a stainless-steel micro-spatula, carefully transfer the powder.
-
Hermetic Sealing: Cap the source vial immediately after use. Hygroscopic salts will rapidly absorb atmospheric moisture, degrading the reagent into an unusable, acidic paste[1].
-
Decontamination: Wipe down the spatula and balance pan with a damp paper towel (the water dissolves and neutralizes the immediate dust), followed by a 70% isopropanol wipe to dry the surface.
Protocol B: Reconstitution and Solubilization
-
Solvent Selection: Select an appropriate buffered aqueous solvent or polar organic solvent (e.g., DMSO) based on your downstream assay requirements.
-
Controlled Addition: Slowly add the solvent to the pre-weighed powder. Do not pour the powder into the solvent, as dry amine hydrochlorides will clump, trapping air and drastically reducing dissolution efficiency[3].
-
Thermal Management: The dissolution of a trihydrochloride salt is mildly exothermic. Swirl the vial gently; do not vortex vigorously until the powder is fully wetted to prevent pressure buildup and potential aerosol escape.
-
pH Adjustment: Measure the pH of the resulting solution. Due to the three equivalents of hydrochloric acid, the solution will be highly acidic. Titrate with a weak base (e.g., 0.1M NaOH or a biological buffer) if physiological pH is required for in vitro assays.
Spill Response & Disposal Plan
In the event of a spill, standard sweeping will aerosolize the acidic powder. Follow this targeted neutralization plan:
-
Isolation: Evacuate the immediate area of the spill. Don a P100 respirator and double nitrile gloves.
-
Dry Neutralization: Do not use water directly on the dry powder, as this creates a concentrated, corrosive acidic pool. Instead, cover the spill entirely with a solid weak base, such as sodium bicarbonate (
) or a commercial acid-spill absorbent. -
Activation & Collection: Gently mist the bicarbonate-powder mixture with water to initiate the neutralization reaction (monitor for effervescence). Once bubbling ceases, sweep the neutralized slurry using a disposable plastic pan and brush.
-
Disposal: Transfer the slurry to a labeled, chemically compatible hazardous waste container. Route to the facility's aqueous acid waste stream in accordance with local environmental regulations.
Handling & Exposure Mitigation Pathway
The following logic tree dictates the operational flow for handling this chemical safely based on its physical state.
Workflow for PPE selection and handling of trihydrochloride salts.
References
-
National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at:[Link]
-
Zariwala, M. et al. "Topical Promethazine Side Effects: Our Experience and Review of the Literature." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Journal of Chemical Education. "Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery." American Chemical Society (ACS) Publications. Available at:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1003561-82-7 | 3H31-5-4C | MDL MFCD03840080 | 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride | SynQuest Laboratories [synquestlabs.com]
- 5. CAS|2-(PYRROLIDIN-3-YL)PYRAZINE TRIHYDROCHLORIDE|生产厂家|价格信息 [m.chemicalbook.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
